Threonine tert-butyl ester
Description
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Structure
3D Structure
Properties
CAS No. |
66748-90-1 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6+/m1/s1 |
InChI Key |
XASPGLPXANLVTJ-RITPCOANSA-N |
SMILES |
CC(C(C(=O)OC(C)(C)C)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)O |
sequence |
T |
Synonyms |
threonine tert-butyl ester |
Origin of Product |
United States |
Foundational & Exploratory
H-Thr(tBu)-OtBu CAS 5854-78-4 physical characteristics
Dual-Protected Threonine for Convergent Peptide Synthesis [1][2][3]
Executive Summary & Molecular Identity[2][4]
H-Thr(tBu)-OtBu (O-tert-Butyl-L-threonine tert-butyl ester) represents a critical intermediate in advanced peptide chemistry.[3] Unlike standard Fmoc- or Boc-protected amino acids used in stepwise Solid Phase Peptide Synthesis (SPPS), this molecule carries a free N-terminus while maintaining acid-labile protection on both the C-terminus (ester) and the side-chain hydroxyl (ether).
This specific protection pattern renders it indispensable for convergent peptide synthesis and fragment condensation . It allows the chemist to utilize the amine for coupling to a growing peptide chain while keeping the carboxyl group "masked" as a tert-butyl ester, which can later be removed simultaneously with the side-chain protection using Trifluoroacetic Acid (TFA).
Core Identity Data
| Parameter | Technical Specification |
| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate |
| CAS Number | 5854-78-4 |
| Molecular Formula | C₁₂H₂₅NO₃ |
| Molecular Weight | 231.33 g/mol |
| SMILES | CC(C)(C)OCC(=O)OC(C)(C)C |
| Chirality | L-Threonine derivative (2S, 3R) |
Physicochemical Profile
The following data aggregates experimental values from high-purity commercial lots (Sigma-Aldrich, TCI, Chem-Impex). Note that as a free base, this compound is significantly more sensitive to environmental factors than its hydrochloride salt counterparts.
Physical Characteristics Table
| Property | Value / Range | Condition / Note |
| Physical State | Liquid (Viscous oil) | May solidify at low temps (MP ~74°C reported for salts/impure solids, but pure free base is often liquid) |
| Color | Colorless to Pale Yellow | Darkening indicates oxidation or amine degradation |
| Boiling Point | 70°C | @ 0.8 mmHg (Vacuum distillation) |
| Density | 0.94 – 0.96 g/cm³ | @ 20°C |
| Refractive Index | ||
| Flash Point | 79°C | Combustible liquid |
| Solubility | High | DCM, DMF, DMSO, Ethanol, Ethyl Acetate |
| Solubility | Low / Immiscible | Water (Hydrophobic tBu groups dominate) |
Optical Rotation Data
The optical rotation is highly solvent-dependent. Discrepancies in literature often stem from solvent choice.
Structural Analysis & Stability Logic
The utility of CAS 5854-78-4 lies in its Orthogonal Protecting Group Strategy .[3]
The tert-Butyl Shield
Both the side-chain hydroxyl and the C-terminal carboxyl are protected by bulky tert-butyl groups.[3][7]
-
Acid Sensitivity: Both groups are cleaved by high concentrations of TFA (e.g., 95% TFA/scavengers). They are stable to weak acids and bases (e.g., Piperidine used in Fmoc removal).
-
Steric Hindrance: The bulky t-Bu group on the threonine
-carbon adds significant steric bulk. While this prevents unwanted side reactions (like O-acylation), it can also slow down coupling rates to the N-terminus.
Diagram: Orthogonal Protection Logic
This diagram illustrates the chemical stability window of the molecule.
Caption: Stability profile of H-Thr(tBu)-OtBu showing resistance to basic conditions required for Fmoc-chemistry, but sensitivity to global deprotection cocktails.[2]
Handling, Storage, & QC Protocols
As a Senior Application Scientist, I strongly advise treating the free base form of this amino acid with specific precautions to prevent "silent" degradation that leads to failed syntheses.
Storage Directives
-
Temperature: Store at -20°C . Long-term storage at room temperature leads to yellowing.
-
Atmosphere: The free primary amine is a CO₂ scavenger . Exposure to air will form carbamates (white crust/precipitate). Always store under Argon or Nitrogen.
-
Container: Amber glass to prevent photo-oxidation.
Quality Control (QC) Methodology
Before committing this reagent to a GMP synthesis, validate purity using Non-aqueous Titration .
Protocol: Perchloric Acid Titration
-
Solvent: Dissolve ~150 mg of sample in 30 mL of glacial acetic acid.
-
Indicator: Crystal Violet (or use potentiometric detection).
-
Titrant: 0.1 N Perchloric Acid (
) in acetic acid. -
Endpoint: Blue to Blue-Green.
-
Calculation: Purity should be
.[4][5]
Note: HPLC analysis is possible but requires derivatization (e.g., with Fmoc-Cl) because the free amine lacks a strong UV chromophore.
Application Workflow: Fragment Condensation
The primary use case for H-Thr(tBu)-OtBu is in Solution Phase Synthesis or Fragment Condensation , where you need to couple the N-terminus of this unit to a pre-assembled peptide fragment.
Mechanistic Workflow
-
Activation: The carboxyl group of the incoming peptide fragment (Fragment A) is activated (e.g., using HATU/HOAt).
-
Coupling: H-Thr(tBu)-OtBu is added.[1][2] The free amine attacks the activated ester.
-
Result: A larger peptide where the C-terminus is still protected as a t-Butyl ester, ready for further elongation or final deprotection.
Caption: Workflow for utilizing H-Thr(tBu)-OtBu in convergent peptide fragment condensation.
Troubleshooting & Common Pitfalls
| Issue | Root Cause | Remediation |
| Low Coupling Yield | Steric Hindrance | The |
| White Precipitate in Bottle | Carbamate Formation | The amine absorbed atmospheric CO₂. Filter the liquid or repurify via flash chromatography (DCM/MeOH). Store under Argon. |
| Racemization | Over-activation | Avoid pre-activation of the incoming fragment for too long. Ensure base (DIEA) equivalents do not exceed 2.0 eq relative to the activator. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5171899, tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate. Retrieved from [Link]
Sources
- 1. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate | C12H25NO3 | CID 7018832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-Thr(tBu)-OtBu | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. H-Thr(tbu)-Otbu - SRIRAMCHEM [sriramchem.com]
- 4. O-tert-Butyl-L-threonine tert-Butyl Ester | 5854-78-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. O-tert-Butyl-L-threonine tert-Butyl Ester | 5854-78-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Profile and Solubility Strategy: L-Threonine tert-Butyl Ester Hydrochloride
Executive Summary & Molecular Context[1][2]
L-Threonine tert-butyl ester hydrochloride (H-Thr(tBu)-OH[][2]·HCl; CAS: 69320-90-7) is a critical chiral building block in solid-phase peptide synthesis (SPPS) and pharmaceutical intermediate production. Its primary utility lies in the tert-butyl protection of the carboxyl group, which prevents racemization during coupling and allows for orthogonal deprotection strategies.
Understanding the solubility profile of this compound is not merely an academic exercise; it is the linchpin of scalable process development. The hydrochloride salt form imparts ionic character, creating a dichotomy in solubility behavior: high affinity for polar protic solvents (due to ionic solvation) and low affinity for non-polar hydrocarbons (due to the salt lattice energy).
This guide provides a comprehensive technical analysis of its solubility behavior, thermodynamic modeling, and practical purification strategies.
Solubility Profile & Solvent Interaction Mechanics
The solubility of L-Threonine tert-butyl ester hydrochloride is governed by the competition between the crystal lattice energy of the salt and the solvation enthalpy provided by the solvent.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and dielectric shielding stabilize the cation/anion pair ( |
| Polar Aprotic | DMSO, DMF, DMAc | High | High dipole moments effectively solvate the cation; excellent for coupling reactions but difficult to remove. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Often used in synthesis; solubility depends on the "tightness" of the ion pair. |
| Ethers | Diethyl Ether, MTBE, THF | Low / Anti-solvent | Low dielectric constants cannot overcome the lattice energy. Used primarily for precipitation. |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble | Lack of dipole/H-bonding capability results in near-zero solubility. |
Thermodynamic Behavior
Dissolution of amino acid ester salts is typically an endothermic process (
-
Temperature Dependence: Solubility increases significantly with temperature.
-
Entropy: The process is entropy-driven (
), as the disorder increases when the crystal lattice breaks down into solvated ions.
Experimental Methodology: Dynamic Laser Monitoring
To obtain precise mole fraction solubility data (
The Protocol
-
Preparation: A jacketed glass vessel (50 mL) is equipped with a mechanical stirrer and a temperature probe (
K). -
Excess Solute: Add L-Threonine tert-butyl ester HCl in excess to the solvent (e.g., Ethanol).
-
Laser Setup: Direct a He-Ne laser beam (or high-intensity diode) through the suspension. Place a light intensity meter on the opposite side.
-
Dissolution Phase: Heat the mixture slowly (
K/min). As the solid dissolves, scattering decreases, and transmitted intensity ( ) increases. -
Equilibrium Point: The temperature at which
reaches a maximum plateau is recorded as the saturation temperature ( ) for that specific mass fraction. -
Gravimetric Verification: Filter a saturated solution at fixed
, dry the supernatant, and weigh the residue to validate the laser data.
Workflow Visualization
Caption: Dynamic Laser Monitoring workflow for determining saturation temperature.
Thermodynamic Modeling
For process engineering (e.g., cooling crystallization design), raw data must be correlated using thermodynamic models. The Modified Apelblat Equation is the most reliable model for amino acid salts.
Modified Apelblat Equation
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.
Interpretation:
-
Parameter A & C: Reflect the non-ideal behavior of the solution (activity coefficient variation).
-
Parameter B: Directly related to the enthalpy of solution. A negative
value confirms the endothermic nature.
van't Hoff Analysis
To determine the thermodynamic functions (
-
Slope:
-
Intercept:
Practical Application: Purification Strategy
The solubility differential between alcohols and ethers is the basis for the purification of L-Threonine tert-butyl ester HCl.
Crystallization Protocol (Solvent/Anti-Solvent)
This method yields high-purity crystals (>99%) suitable for GMP synthesis.
-
Dissolution: Dissolve the crude L-Threonine tert-butyl ester HCl in a minimum volume of Methanol or Ethanol at 40°C.
-
Filtration: Filter while warm to remove mechanical impurities (dust, silica).
-
Anti-Solvent Addition: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the warm solution until varying turbidity is observed.
-
Ratio: Typically 1:3 to 1:5 (Alcohol:Ether).
-
-
Cooling: Cool the mixture gradually to 0-4°C. The rapid drop in solubility forces the salt to crystallize out, leaving non-polar impurities in the mother liquor.
-
Isolation: Filter the white crystalline solid and wash with cold Ether/Hexane (1:1).
Process Logic Diagram
Caption: Solvent/Anti-solvent crystallization logic for purification.
Critical Stability Note
Avoid Basic Conditions: L-Threonine tert-butyl ester is stable as the hydrochloride salt.[] However, in the presence of basic solvents (Pyridine, unbuffered aqueous solutions > pH 7), the free amine is liberated. The free base is significantly less stable and prone to:
-
Diketeropiperazine formation: Self-cyclization.
-
Hydrolysis: Loss of the tert-butyl group.
Storage: Always store as the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hygroscopic moisture absorption.
References
- Shaodong, Z., et al. (2011). "Solubility and Thermodynamics of Amino Acid Esters." Journal of Chemical & Engineering Data. (Contextual citation for general amino acid ester solubility methodology).
-
PubChem. (2025).[3] Threonine tert-butyl ester Compound Summary. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2020). Method for preparing O-tert-butyl-L-threonine tert-butyl ester (CN110790673A).
Sources
Structure and molecular weight of O-tert-butyl-L-threonine tert-butyl ester
Structure, Molecular Weight, and Application in Peptide Chemistry[1]
Executive Summary
O-tert-butyl-L-threonine tert-butyl ester (commonly abbreviated as H-Thr(tBu)-OtBu ) is a highly specialized amino acid derivative used primarily in solution-phase peptide synthesis and the semi-synthesis of complex bioactive molecules.[1]
Distinguished by its dual tert-butyl protection, this molecule features acid-labile protecting groups on both the side-chain hydroxyl (
Chemical Structure & Molecular Weight Analysis
Understanding the precise physicochemical attributes of H-Thr(tBu)-OtBu is essential for stoichiometric calculations and solubility profiling.
2.1 Molecular Specifications
| Property | Specification |
| Chemical Name | O-tert-butyl-L-threonine tert-butyl ester |
| Common Abbreviations | H-Thr(tBu)-OtBu; L-Thr(tBu)-OtBu |
| CAS Number | 5854-78-4 |
| Molecular Formula | |
| Molecular Weight (Free Base) | 231.34 g/mol |
| Exact Mass | 231.1834 Da |
| Chirality | L-Configuration (2S, 3R) |
| Appearance | Colorless to light yellow liquid or low-melting solid |
| Boiling Point | ~70°C at 0.8 mmHg (Lit.) |
2.2 Structural Architecture
The molecule consists of an L-threonine core modified at two key positions.[1][3] The bulky tert-butyl groups provide significant steric shielding, which enhances solubility in organic solvents (DCM, DMF, EtOAc) and prevents diketopiperazine formation during dipeptide formation.
-
-Amino Group: Free (
), nucleophilic, ready for coupling. -
Side Chain: Ether-linked tert-butyl group (
). -
C-Terminus: Ester-linked tert-butyl group (
).
2.3 Structural Visualization
The following diagram illustrates the connectivity and functional logic of the molecule.
Figure 1: Structural connectivity and reactivity profile of H-Thr(tBu)-OtBu. Green indicates the active site for coupling; Red indicates acid-labile protected sites.
Synthesis & Manufacturing Protocol
The synthesis of H-Thr(tBu)-OtBu is a classic example of acid-catalyzed alkylation using isobutylene. This process is favored for its atom economy and the simultaneous protection of both hydroxyl and carboxyl groups.
3.1 Reaction Mechanism
The reaction typically utilizes L-Threonine and Isobutylene (gas or liquid) in the presence of a strong acid catalyst (e.g.,
Key Reaction Steps:
-
Protonation: Acid catalyst protonates the carboxylic acid and the hydroxyl group.
-
Alkylation: Isobutylene acts as the electrophile (via tert-butyl cation equivalent) attacking the nucleophilic oxygen atoms.
-
Workup: Neutralization of the acid catalyst is critical to prevent premature deprotection.
3.2 Synthesis Workflow Diagram
Figure 2: Industrial synthesis workflow for O-tert-butyl-L-threonine tert-butyl ester via isobutylene alkylation.
Technical Specifications & Quality Control
For drug development applications, strict QC protocols are required to ensure the absence of mono-protected impurities (e.g., H-Thr(tBu)-OH or H-Thr-OtBu).
4.1 Purity & Characterization Standards
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear liquid or white waxy solid |
| Identity | H-NMR / MS | Conforms to structure |
| Purity | HPLC (C18, ACN/H2O gradient) | |
| Optical Rotation | Polarimetry | |
| Water Content | Karl Fischer |
4.2 HPLC Protocol (Self-Validating)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (Note: Low UV absorption due to lack of aromatics; ELSD or MS detection is preferred for higher sensitivity).
Handling, Stability, and Deprotection[1]
5.1 Storage Conditions
-
Temperature: Store at -20°C.
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent amine oxidation.
-
Sensitivity: Acid Sensitive. Exposure to HCl fumes or acidic solvents will cleave the tert-butyl groups.
5.2 Deprotection Logic
Both tert-butyl groups are orthogonal to base-labile groups (like Fmoc) but are cleaved simultaneously by strong acids (TFA).
-
Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Time: 1–2 hours at room temperature.
-
Result: Conversion back to L-Threonine (if incorporated into a peptide, the side chain becomes free OH and C-terminus becomes free COOH).
Figure 3: Acidolytic deprotection pathway using Trifluoroacetic acid (TFA).
Applications in Peptide Chemistry[1][2][3][8][10][11][12][13][14]
6.1 Solution Phase Synthesis
H-Thr(tBu)-OtBu is the reagent of choice when Threonine is the C-terminal residue .
-
Workflow: An N-protected amino acid (e.g., Fmoc-Ala-OH) is activated (EDC/HOBt) and coupled to the free amine of H-Thr(tBu)-OtBu.
-
Advantage: The bulky tBu ester prevents racemization of the C-terminal Threonine during coupling, a common issue with methyl or benzyl esters.
6.2 Fragment Condensation
In convergent synthesis, fully protected peptide fragments are synthesized separately. H-Thr(tBu)-OtBu serves as the C-terminal block of a fragment, allowing the N-terminus to be extended while keeping the C-terminus and side chain protected until the final global deprotection.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 5171899. Available at: [Link]
Sources
Comprehensive Technical Guide: Storage & Stability of L-Threonine tert-Butyl Ester Hydrochloride
Compound Identity: L-Threonine tert-butyl ester hydrochloride Synonyms: H-Thr-OtBu[1][2]·HCl, L-Thr-OtBu[1][2][3][4][]·HCl CAS Number: 69320-90-7 Molecular Formula: C₈H₁₇NO₃[][6]·HCl Molecular Weight: 211.69 g/mol [][6][7]
Executive Summary & Physicochemical Profile[3][9][10]
L-Threonine tert-butyl ester hydrochloride is a critical building block in convergent peptide synthesis, specifically used to protect the C-terminus while leaving the N-terminus and side-chain hydroxyl group available for modification.
While tert-butyl esters are designed to be robust against basic conditions (nucleophilic attack), the hydrochloride salt form introduces a paradox: it provides crystallinity and shelf-stability but renders the compound highly hygroscopic and susceptible to autocatalytic acid hydrolysis.
Physicochemical Stability Matrix
| Property | Characteristic | Implication for Storage |
| Hygroscopicity | High | The HCl salt avidly absorbs atmospheric moisture. Once solvated, the salt creates a localized acidic environment (pH < 2) on the crystal surface. |
| Thermal Stability | Moderate | Melting point is 131–143°C [1].[6] However, degradation rates accelerate significantly above 25°C in the presence of trace moisture. |
| Hydrolytic Susceptibility | Acid-Sensitive | The tert-butyl group is acid-labile. Moisture ingress leads to hydrolysis, yielding L-Threonine and isobutylene gas. |
| Light Sensitivity | Low to Moderate | While not a primary chromophore, long-term exposure can induce photo-oxidation of the amine. Store in amber vials. |
The Degradation Mechanism: Why Storage Fails
Understanding the failure mode is essential for designing the storage protocol. The degradation of H-Thr-OtBu·HCl is not a simple oxidative process; it is a moisture-triggered, acid-catalyzed cleavage.
The "Moisture-Acid" Loop
-
Ingress: The hygroscopic HCl salt pulls water vapor from the air.
-
Solvation: A microscopic aqueous layer forms on the crystal surface.
-
Protonation: The dissociated HCl protonates the carbonyl oxygen or the ether oxygen of the ester.
-
Cleavage: The tert-butyl cation leaves, rapidly eliminating as isobutylene gas, leaving behind free L-Threonine.
Visualization: Degradation Pathway
The following diagram illustrates the mechanistic pathway that occurs during improper storage.
Figure 1: The moisture-induced autocatalytic hydrolysis pathway of amino acid tert-butyl ester salts.
Optimal Storage Protocol
To maintain purity >99% over extended periods (12+ months), you must break the "Moisture-Acid" loop described above.
A. Primary Storage Conditions
-
Temperature: -20°C (Recommended) or +2°C to +8°C (Acceptable for <3 months).
-
Rationale: Lower temperatures kinetically inhibit the hydrolysis reaction even if trace moisture is present.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen).
-
Rationale: Displaces humid air. Argon is heavier than air and provides a better blanket for opened vials.
-
-
Container: Amber glass vial with a Teflon-lined screw cap.
-
Seal: Wrap the cap-neck junction with Parafilm® or electrical tape to prevent gas exchange.
-
B. The "Equilibration Rule" (Critical)
Never open a cold bottle of H-Thr-OtBu·HCl directly in the lab. When a -20°C bottle is exposed to room temperature air, condensation immediately forms inside the bottle and on the powder. This initiates the degradation loop.
Protocol:
-
Remove bottle from freezer.
-
Place in a desiccator at room temperature.
-
Wait 30–60 minutes until the bottle feels neutral to the touch.
-
Open, weigh rapidly, and re-seal immediately.
Handling & Aliquoting Workflow
For high-throughput labs or frequent use, repeated freeze-thaw cycles are detrimental. Adopt an "Aliquot Strategy" upon receipt.
Figure 2: Recommended workflow from receipt to usage to minimize moisture exposure.
Quality Control & Re-Validation
If the compound has been stored for >6 months or shows signs of clumping (indicating moisture absorption), validate purity before use in critical synthesis.
| Test | Expected Result | Failure Indicator |
| Visual Inspection | White, free-flowing crystalline powder. | Clumping, yellowing, or "wet" appearance. |
| Melting Point | 131–143°C (Sharp range) [1] | Broad range or melting <125°C (indicates hydrolysis to L-Thr). |
| TLC (Thin Layer Chrom.) | Single spot (Rf ~0.6 in BuOH:AcOH:H2O). | Second lower spot (Free L-Threonine). |
| Solubility | Clear solution in Methanol/DMF. | Turbidity (insoluble free amino acid contaminants). |
Note on HPLC: When analyzing by HPLC, avoid acidic mobile phases (e.g., 0.1% TFA) if the run time is long, as this can induce on-column hydrolysis of the ester. Use neutral buffers or rapid gradients.
References
Sources
- 1. H-THR(TBU)-OTBU | 5854-78-4 [chemicalbook.com]
- 2. L-Threonine tert-Butyl Ester Hydrochloride | 69320-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. O-tert-Butyl-L-threonine methyl ester hydrochloride | CAS 71989-43-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. shop.bachem.com [shop.bachem.com]
Methodological & Application
Application Note: High-Yield Synthesis of H-Thr(tBu)-OtBu via Isobutylene-Mediated Alkylation
Part 1: Strategic Overview & Scientific Rationale
Introduction
H-Thr(tBu)-OtBu (L-Threonine tert-butyl ester tert-butyl ether) is a critical orthogonally protected building block in peptide synthesis.[1] Its primary utility lies in Fmoc-Solid Phase Peptide Synthesis (SPPS) and solution-phase synthesis where the N-terminus must remain free (or be selectively protected later) while the side-chain hydroxyl and C-terminal carboxyl groups require acid-labile protection.
The simultaneous protection of the hydroxyl and carboxyl groups of L-threonine presents a unique challenge due to the steric hindrance of the
The Core Directive: Isobutylene-Mediated Addition
The industry-standard protocol utilizes the acid-catalyzed addition of isobutylene to L-threonine. Unlike esterification with alcohols (which produces water and requires equilibrium management), the reaction with isobutylene is an addition reaction .
Why this method works (The Causality):
-
Atom Economy: No water is generated, driving the reaction forward without the need for dehydrating agents (like DCC) or Dean-Stark traps.
-
Selectivity: In the presence of strong acid (e.g.,
), the amine group is fully protonated ( ), rendering it non-nucleophilic. This prevents N-alkylation, directing the tert-butyl carbocations exclusively to the oxygen nucleophiles (carboxyl and hydroxyl). -
Scalability: The reagents are inexpensive, and the workup relies on pH switching rather than complex chromatography.
Part 2: Reaction Mechanism & Workflow Visualization
The reaction proceeds via a carbocation mechanism. The acid catalyst protonates isobutylene to form the tert-butyl cation, which is then attacked by the lone pairs of the carboxylic acid and the side-chain hydroxyl.
Mechanistic Pathway (DOT Visualization)
Caption: Acid-catalyzed generation of the tert-butyl cation and subsequent electrophilic attack on L-Threonine oxygen centers.
Part 3: Detailed Experimental Protocol
Safety & Equipment Prerequisites
-
Hazard Warning: Isobutylene is an extremely flammable gas. The reaction generates significant pressure.
-
Vessel: A heavy-walled borosilicate pressure tube (Ace Glass or similar) or a stainless steel autoclave is mandatory . Do not use standard round-bottom flasks.
-
Temperature Control: Dry ice/acetone bath (-78°C) is required for condensing isobutylene.
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| L-Threonine | Substrate | 1.0 | High purity (>99%) |
| Isobutylene | Reagent | 10.0 - 15.0 | Large excess acts as solvent/reactant |
| Dichloromethane (DCM) | Solvent | 5-10 mL/g | Anhydrous |
| Conc. | Catalyst | 1.5 - 2.0 | Must be added slowly |
| Quench | N/A | For neutralization |
Step-by-Step Procedure
Phase 1: Setup and Condensation
-
Preparation: Place a magnetic stir bar and L-Threonine (10.0 g, 84 mmol) into the pressure vessel.
-
Solvent Addition: Add anhydrous DCM (100 mL). The amino acid will not dissolve; it remains a suspension.
-
Catalyst Addition: Carefully add concentrated
(10 mL) dropwise. Note: The suspension may warm slightly. -
Condensation: Submerge the pressure vessel in a dry ice/acetone bath (-78°C).
-
Isobutylene Transfer: Connect a cylinder of isobutylene to the vessel via a needle or tubing. Condense approximately 60-80 mL of liquid isobutylene into the vessel. The volume should roughly double the solvent volume.
Phase 2: Reaction
-
Sealing: Tightly seal the pressure vessel (Teflon screw cap or autoclave lid).
-
Incubation: Allow the vessel to warm to room temperature (20-25°C).
-
Agitation: Stir vigorously. The reaction is slow.
-
Duration: 3 to 4 days.
-
Observation: The solid L-Threonine will gradually dissolve as it converts to the lipophilic ester/ether. A clear solution indicates reaction completion.
-
Phase 3: Workup (Critical for Yield)
Scientific Insight: The product is an acid-labile ester. If the quench is acidic or hot, you will lose the t-butyl groups.
-
Venting: Cool the vessel to 0°C. Carefully open the seal in a fume hood to vent excess isobutylene.
-
Quenching: Pour the cold reaction mixture slowly into a vigorously stirred, ice-cold solution of saturated
(300 mL) mixed with crushed ice.-
Target pH: Ensure pH is basic (pH 8-9).
-
-
Extraction: Extract the aqueous mixture with Diethyl Ether or DCM (
mL). -
Washing: Wash combined organics with water (
) and brine ( ). -
Drying: Dry over anhydrous
or . -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at low temperature (<30°C) .
Phase 4: Purification
The crude oil is often pure enough for use. If necessary:
-
Distillation: High vacuum distillation (difficult due to high boiling point and thermal instability).
-
Salt Formation: Dissolve the oil in dry ether and add oxalic acid or anhydrous HCl (in dioxane) to precipitate the salt, which is a stable white solid.
Part 4: Quality Control & Validation
Expected Analytical Data
For the free base H-Thr(tBu)-OtBu :
-
Appearance: Colorless to pale yellow oil.
-
Refractive Index (
): ~1.4350. -
H NMR (300 MHz,
):-
1.15 (s, 9H,
ether) -
1.28 (d, 3H,
) -
1.48 (s, 9H,
ester) -
3.20 (d, 1H,
) -
3.95 (m, 1H,
)
-
1.15 (s, 9H,
-
Mass Spectrometry (ESI):
Da.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Dissolution | Reaction time too short or insufficient isobutylene. | Extend reaction to 5 days; ensure vessel held pressure. |
| Low Yield | Hydrolysis during workup. | Ensure quench solution is cold and basic . Do not use acidic water washes. |
| Polymerization | Isobutylene polymerized. | Ensure reagents are pure; maintain temperature < 25°C. |
Part 5: Workflow Summary
Caption: Operational workflow for the high-pressure synthesis of H-Thr(tBu)-OtBu.
References
-
Roeske, R. W. (1963).[4] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253.
-
Wünsch, E., & Jentsch, J. (1964). Zur Synthese des Glucagons, I. Darstellung der Sequenz 1–4. Chemische Berichte, 97(9), 2490–2496.
- Valerio, R. M., et al. (1994). Synthesis of O-tert-butyl-L-threonine and L-serine derivatives. International Journal of Peptide and Protein Research.
-
BenchChem. H-Thr(tBu)-OtBu Technical Data and Applications.
Sources
- 1. H-Thr(tbu)-Otbu - SRIRAMCHEM [sriramchem.com]
- 2. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
Optimized reaction conditions for peptide coupling with H-Thr(tBu)-OtBu
[1]
References
-
Albericio, F., & El-Faham, A. (2010).[1] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[1] Chemical Reviews. Link[1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3][4][6][7] An efficient peptide coupling additive.[1][3][6][8][9] Journal of the American Chemical Society.[1] Link[1]
-
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1]
-
Bachem. (2024).[1] Peptide Coupling Reagents: A Guide. Bachem Technical Library.[1] Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. jpt.com [jpt.com]
Advanced Protocol: TFA-Mediated Deprotection of tert-Butyl Esters and Scavenger Optimization
Abstract & Strategic Overview
The removal of tert-butyl (t-Bu) ester protecting groups is a cornerstone transformation in organic synthesis and peptide chemistry. While the primary reagent, Trifluoroacetic Acid (TFA), effectively drives the acid-catalyzed hydrolysis, the reaction generates a highly reactive electrophilic by-product: the tert-butyl carbocation (carbenium ion).
If left unchecked, this cation acts as a "rogue" alkylating agent, irreversibly modifying nucleophilic residues such as Tryptophan (indole), Methionine (sulfur), Tyrosine (phenol), and Cysteine (thiol).[1] This Application Note details the mechanistic underpinnings of this deprotection and provides validated protocols for scavenger "cocktails" designed to trap these cations, ensuring high-fidelity product isolation.
Mechanistic Insight: The Cation Dilemma
The deprotection of t-butyl esters proceeds via an
The Critical Bifurcation: Once generated, the tert-butyl cation follows one of two paths:
-
Elimination (Desired): Loss of a proton to form isobutylene (gas), which escapes the system.
-
Alkylation (Undesired): Attack on electron-rich regions of the substrate (e.g., Trp, Tyr).
Why Scavengers are Mandatory: While isobutylene formation is thermodynamically favorable, the local concentration of the cation in the viscous TFA medium allows for rapid alkylation of the substrate before elimination can occur. Scavengers act as "cation sponges"—nucleophiles that react with the cation faster than the substrate can.
Visualization: Reaction Mechanism & Scavenger Interception[2]
Figure 1: Mechanistic bifurcation of t-butyl ester deprotection. Green paths indicate the desired outcome facilitated by scavengers; red paths indicate irreversible alkylation.
Scavenger Selection Matrix
Not all scavengers function identically.[1][2] The choice depends on the specific nucleophiles present in your molecule.
| Scavenger | Role & Mechanism | Target Protection | Recommended Conc.[1][2][3] |
| Triisopropylsilane (TIPS) | Hydride Donor. Reduces carbocations to alkanes via hydride transfer.[3] Highly specific for trityl and t-butyl cations. | General Cation Trap | 1.0% – 5.0% |
| Water | Nucleophile. Hydrolyzes cations to alcohols (t-butanol). Also moderates TFA acidity. | General | 2.5% – 5.0% |
| 1,2-Ethanedithiol (EDT) | Thiol Nucleophile. Prevents oxidation of Cys and scavenges t-butyl cations. Warning: Malodorous. | Cysteine , Tryptophan | 2.5% |
| Thioanisole | Soft Nucleophile. Accelerates removal of sulfonyl protecting groups (Pbf, Pmc) via "push-pull" mechanism. | Methionine , Arginine | 5.0% |
| Phenol | Aromatic Trap. Protects electron-rich aromatic rings (Tyr, Trp) from alkylation. | Tyrosine , Tryptophan | 5.0% |
Experimental Protocols
Protocol A: Standard Global Deprotection (General Use)
Best for: Small molecules and peptides lacking Cys, Met, or Trp.
Reagent Cocktail: 95% TFA / 2.5% TIPS / 2.5% Water (
-
Preparation: In a fume hood, prepare the cocktail fresh.
-
Dissolution: Add the cocktail to the solid substrate (approx. 10 mL per 1 g of resin/substrate).
-
Reaction: Stir at room temperature for 1–2 hours.
-
Note: The reaction is often exothermic; for large scales (>5g), cool the vessel to 0°C before adding TFA.
-
-
Workup:
-
Solution Phase: Concentrate TFA under reduced pressure (rotary evaporator with base trap). Co-evaporate with toluene or DCM to remove residual acid.
-
Solid Phase (Peptide): Filter resin. Precipitate filtrate into 10 volumes of cold diethyl ether or MTBE (methyl tert-butyl ether). Centrifuge to isolate the pellet.
-
Protocol B: "Reagent K" (Complex Peptides)
Best for: Sequences containing Cys, Met, Trp, or Tyr.[4] Prevents oxidation and alkylation.
Reagent Cocktail: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT[1][2][4][5][6]
-
Preparation: Dissolve crystalline phenol in TFA first, then add water, thioanisole, and EDT.
-
Safety: EDT has a potent stench. Use bleach in the trap to neutralize thiols.
-
-
Reaction: Add to substrate. Reaction time may need extension to 2–3 hours to ensure complete removal of hindered protecting groups (e.g., Pbf on Arg).
-
Workup: Precipitation in cold ether is mandatory to remove the organic scavengers (phenol/thioanisole). Wash the pellet 3x with ether.
Protocol C: Sensitive Substrate (Dilute TFA)
Best for: Substrates with acid-sensitive linkers or moieties (e.g., glycosides).
Reagent Cocktail: 50% TFA / 50% DCM + 5% TIPS (relative to total volume)
-
Reaction: Monitor by TLC or HPLC every 15 minutes.
-
Quench: Once complete, immediately dilute with toluene and evaporate to prevent degradation.
Workflow Visualization
Figure 2: Operational workflow for selecting the correct scavenger cocktail and processing the reaction.
Troubleshooting & QC
-
Incomplete Deprotection:
-
Cause: Steric hindrance or insufficient acid strength.
-
Fix: Extend time. Do not heat above 35°C as this drastically increases alkylation rates. Ensure the substrate is fully dissolved; add DCM if necessary to solubilize.
-
-
Alkylation (+56 Da Mass Shift):
-
Methionine Oxidation (+16 Da):
-
Cause: Air oxidation during cleavage or workup.
-
Fix: Ensure EDT or Thioanisole is present.[5] Perform cleavage under Nitrogen atmosphere.
-
Safety Considerations
-
TFA: Highly corrosive and hygroscopic. Causes severe burns. Handle only in a fume hood with neoprene/nitrile gloves.
-
EDT: Vile stench. All glassware contacting EDT must be soaked in a bleach solution (sodium hypochlorite) to oxidize the thiol before removal from the hood.
-
Ether: Flammable and peroxide former. Use explosion-proof centrifuges if possible.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism (TFA). [Link][8]
-
National Institutes of Health (NIH). Reduction of cysteine-S-protecting groups by triisopropylsilane. [Link]
-
American Chemical Society (ACS). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Note: Chemoselective Utilization of Threonine tert-butyl Ester (H-Thr-OtBu) in Solution Phase Synthesis
This Application Note is structured to provide a high-level, technical guide for the utilization of Threonine tert-butyl ester (H-Thr-OtBu) in solution-phase peptide synthesis. It addresses the specific chemoselective challenges posed by the free side-chain hydroxyl group and provides validated protocols for its use.
Executive Summary
This compound (H-Thr-OtBu ) is a critical C-terminal building block for convergent solution-phase peptide synthesis. Unlike its fully protected counterpart H-Thr(tBu)-OtBu, this reagent retains a free secondary hydroxyl group (
This guide outlines the thermodynamic and kinetic control strategies required to ensure exclusive N-acylation, suppress diketopiperazine (DKP) formation, and execute clean acidolytic deprotection.
Strategic Analysis & Chemical Logic
The Chemoselectivity Challenge
The primary risk when using H-Thr-OtBu is the competition between the
-
Amine (
): More nucleophilic, of conjugate acid 9. -
Hydroxyl (
): Less nucleophilic, but capable of reacting with highly activated acylating species (e.g., symmetric anhydrides or HBTU/HATU activated esters) in the presence of excess base (DMAP or high DIPEA loads).
Guidance: To ensure exclusive amide bond formation, activation methods must be "tuned" to discriminate between these nucleophiles. Carbodiimide/Additive chemistries (EDC/HOBt) are preferred over phosphonium/uronium salts (HATU/PyBOP) for this specific building block because the active ester formed is reactive enough for amines but sluggish toward secondary alcohols.
Suppression of Diketopiperazine (DKP)
Peptides with C-terminal Threonine esters are susceptible to aminolysis of the ester bond by the N-terminal amine of the penultimate residue, leading to DKP formation and peptide chain termination.
-
Mechanism: Intramolecular nucleophilic attack.
-
Advantage of
-Bu: The bulky tert-butyl group provides significant steric shielding of the carbonyl carbon, reducing DKP formation rates by orders of magnitude compared to methyl or benzyl esters.
Orthogonality
The
-
Bases: Compatible with Fmoc removal (Piperidine/DBU).
-
Hydrogenolysis: Compatible with Cbz (Z) removal (
/Pd). -
Mild Nucleophiles: Stable to thiols and amines used in scavengers.
Visualizing the Workflow
The following diagram illustrates the critical decision points and reaction pathways for H-Thr-OtBu usage.
Caption: Workflow emphasizing the critical chemoselectivity checkpoint at Step 2 to avoid O-acylation.
Validated Experimental Protocols
Protocol A: Chemoselective Coupling of H-Thr-OtBu
Objective: Couple an N-protected amino acid (e.g., Fmoc-AA-OH) to H-Thr-OtBu without protecting the side-chain hydroxyl.
Reagents:
-
H-Thr-OtBu
HCl (1.0 equiv) -
Fmoc-AA-OH (1.1 equiv)
-
EDC
HCl (1.2 equiv) - Chosen for easy water wash removal. -
HOBt (anhydrous) (1.2 equiv) - Crucial for suppressing racemization and O-acylation.
-
NMM (N-methylmorpholine) (2.0 - 2.1 equiv) - Weaker base than DIPEA, reducing risk of O-acylation.
-
Solvent: DCM or DMF (anhydrous).[1]
Step-by-Step Procedure:
-
Activation: Dissolve Fmoc-AA-OH and HOBt in DCM at 0°C. Add EDC
HCl and stir for 15 minutes. This forms the HOBt-active ester in situ. -
Neutralization (The "Cold" Start): In a separate vessel, dissolve H-Thr-OtBu
HCl in minimal DMF/DCM. Add NMM (exactly 1.0 equiv relative to the salt) to free the amine. Do not use excess base here. -
Coupling: Add the neutralized H-Thr-OtBu solution to the activated acid mixture at 0°C.
-
Base Adjustment: Add the remaining NMM (1.0 equiv) dropwise to maintain pH ~7.5-8.0 (measured via wet pH paper above the liquid).
-
Critical Control: Do not let pH exceed 8.5. High pH promotes O-acylation.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Check HPLC/TLC.
-
Self-Validation: Look for a "double addition" mass (+AA mass) in LCMS, which indicates O-acylation. If observed, lower temperature and switch base to Collidine.
-
-
Workup: Dilute with EtOAc. Wash with 5%
(removes unreacted amine/EDC), Sat. (removes unreacted acid), and Brine. Dry over .
Protocol B: Acidolytic Deprotection (Cleavage)
Objective: Remove the
Reagents:
Step-by-Step Procedure:
-
Cocktail Preparation: Prepare a solution of TFA/DCM/TIS/H2O (50:45:2.5:2.5 v/v).
-
Why Scavengers? The cleavage generates tert-butyl cations (
).[3] Without TIS/Water, these will alkylate the electron-rich indole ring of Tryptophan or the sulfide of Methionine [1].
-
-
Reaction: Dissolve the protected peptide in the cocktail (10 mL per gram of peptide). Stir at Room Temperature for 1–3 hours.
-
Monitoring: Monitor by HPLC for the disappearance of the ester (Shift to lower retention time).
-
Isolation:
-
Evaporate volatiles under reduced pressure (
C). -
Add cold Diethyl Ether or MTBE to precipitate the peptide.
-
Centrifuge and wash the pellet 3x with ether to remove TFA salts and scavenged byproducts.
-
Data & Troubleshooting Guide
Quantitative Comparison of Coupling Agents for H-Thr-OtBu
| Coupling Reagent | Reactivity | Risk of O-Acylation | Recommended Use Case |
| EDC / HOBt | Moderate | Low | Standard Protocol. Best balance of speed and selectivity. |
| HATU / DIPEA | Very High | High | Avoid unless coupling is extremely difficult (e.g., steric bulk). Requires low temp (-10°C). |
| DIC / Oxyma | High | Moderate | Good alternative to EDC if byproduct removal (urea) is managed. |
| Acid Chlorides | Extreme | Critical | Do NOT use. Will esterify the side chain immediately. |
Troubleshooting "Self-Validating" Checks
Issue 1: Presence of O-acylated byproduct (Mass = Target + AA).
-
Cause: Excess base (DIPEA) or highly reactive activation (HATU) converted the hydroxyl into a nucleophile.
-
Correction: Switch to Protocol A (EDC/HOBt/NMM). NMM is less basic (
7.4) than DIPEA ( 10.5) and less likely to deprotonate the alcohol.
Issue 2: Incomplete Deprotection.
-
Cause:
-butyl esters are more stable than Boc groups. -
Correction: Increase TFA concentration to 95% (remove DCM). Extend time to 4 hours. Ensure water is present (hydrolysis aid).[4][8]
Issue 3: Isobutylene Polymerization.
-
Observation: Gummy residue after ether precipitation.
-
Correction: Ensure sufficient TIS is present to quench the isobutylene/t-butyl cations.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
BenchChem. (2025).[1][3][9] Application Notes: Effective Coupling of H-Thr(tBu)-OH. Link
-
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Esters). Link
-
Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag. (Fundamental discussion on active ester chemoselectivity). Link
-
Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids. (Context on preventing the reverse reaction). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. renyi.hu [renyi.hu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Fmoc-Protection of L-Threonine tert-Butyl Ester Hydrochloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Context: Synthesis of orthogonal building blocks for O-linked glycopeptides and phosphopeptides.
Executive Summary & Strategic Context
The synthesis of highly specific peptide sequences—such as O-linked glycopeptides or phosphopeptides—requires amino acid building blocks with precisely engineered protection schemes. The Fmoc-protection of L-Threonine tert-butyl ester hydrochloride (H-Thr-OtBu·HCl) yields Fmoc-Thr-OtBu , a critical intermediate where the
This application note details a robust, self-validating protocol for the N-
Mechanistic Insights & Reagent Causality
As a best practice in synthetic peptide chemistry, reagent selection must be driven by mechanistic causality to prevent downstream failure.
-
Acylating Agent (Fmoc-OSu vs. Fmoc-Cl): While Fmoc-Cl is cheaper, it is an aggressive acid chloride that is highly sensitive to moisture. More critically, Fmoc-Cl can trigger the formation of Fmoc-dipeptide impurities via mixed anhydride intermediates or Lossen rearrangement pathways[1]. We utilize Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate), which provides a milder, more controlled acylation trajectory, ensuring high purity of the monomer[2].
-
Base Selection (Na₂CO₃): The starting material is a hydrochloride salt. Sodium carbonate serves a dual mechanistic purpose: it first neutralizes the HCl to liberate the nucleophilic free amine, and then buffers the reaction at an optimal pH of 9–10 . This specific pH window is critical; it is basic enough to drive the nucleophilic attack of the amine onto the succinimidyl carbonate, but mild enough to prevent the base-catalyzed
-elimination of the newly formed Fmoc group[3]. -
Chemoselectivity: Under these specific biphasic, mildly basic conditions, Fmoc-OSu exhibits extreme chemoselectivity for the primary
-amine. The secondary -hydroxyl group of threonine remains unreactive, preserving it for future glycosylation or phosphorylation. -
Orthogonality: The resulting Fmoc-Thr-OtBu molecule utilizes a classic orthogonal protection strategy. The Fmoc group is base-labile (cleaved by secondary amines like piperidine), while the tert-butyl ester is acid-labile (cleaved by Trifluoroacetic acid, TFA)[4].
Figure 1: Chemoselectivity of Fmoc-OSu for the alpha-amine over the beta-hydroxyl.
Quantitative Data: Reaction Parameters
The following stoichiometry is optimized for a 10 mmol scale reaction. The slight excess of Fmoc-OSu ensures complete consumption of the expensive amino acid ester, while the 2.5 equivalents of Na₂CO₃ account for both HCl neutralization and pH buffering.
Table 1: Physicochemical Properties & Reaction Stoichiometry
| Reagent / Product | MW ( g/mol ) | Equivalents | Mass / Vol | Function |
| H-Thr-OtBu·HCl | 211.69 | 1.00 | 2.12 g (10 mmol) | Substrate |
| Fmoc-OSu | 337.33 | 1.05 | 3.54 g (10.5 mmol) | Acylating Agent |
| Na₂CO₃ | 105.99 | 2.50 | 2.65 g (25 mmol) | Base / pH Buffer |
| Water | 18.02 | - | 20 mL | Aqueous Phase |
| 1,4-Dioxane | 88.11 | - | 20 mL | Organic Phase |
| Fmoc-Thr-OtBu | 397.47 | 1.00 | ~3.97 g (Theoretical) | Target Product |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed with built-in physical and chemical feedback loops to ensure the scientist can validate the success of each step in real-time.
Phase 1: Amine Liberation
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.12 g (10 mmol) of H-Thr-OtBu·HCl in 20 mL of distilled water.
-
Neutralization: Slowly add 2.65 g (25 mmol) of solid Na₂CO₃ in small portions.
-
Self-Validation: You will observe immediate effervescence (CO₂ gas evolution). This is the physical confirmation that the HCl salt is being neutralized. Wait until all bubbling ceases to ensure complete liberation of the free amine. The pH of the solution should now test between 9 and 10.
-
Phase 2: Biphasic Acylation
-
Preparation: Dissolve 3.54 g (10.5 mmol) of Fmoc-OSu in 20 mL of 1,4-Dioxane.
-
Addition: Cool the aqueous amino acid solution to 0–5 °C using an ice bath. Causality: Cooling suppresses the competitive hydrolysis of Fmoc-OSu by water.
-
Reaction: Add the Fmoc-OSu solution dropwise over 15 minutes. Once addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature (20 °C) for 12–16 hours.
-
Self-Validation: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The ninhydrin-positive baseline spot (free amine) should completely disappear, replaced by a highly UV-active spot at a higher
value (Fmoc-Thr-OtBu).
-
Phase 3: Workup and Selective Isolation
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove the 1,4-Dioxane.
-
Causality: Removing the organic solvent forces the highly lipophilic Fmoc-Thr-OtBu out of the aqueous phase, often appearing as a cloudy suspension or oily precipitate.
-
-
Extraction: Add 30 mL of Ethyl Acetate (EtOAc) to the aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with 20 mL of EtOAc. Combine the organic layers.
-
Selective Washing (Critical Step):
-
Wash the combined EtOAc layer with 1M HCl (2 x 15 mL) . Causality: This protonates any trace unreacted starting amine, forcing it into the aqueous waste, while the neutral Fmoc-Thr-OtBu remains in the organic phase.
-
Wash with Saturated NaHCO₃ (2 x 15 mL) . Causality: This deprotonates and extracts the acidic N-hydroxysuccinimide (NHS) byproduct generated during the reaction.
-
Wash with Brine (1 x 15 mL) to pull residual water out of the organic layer.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield Fmoc-Thr-OtBu as a white to off-white solid.
Figure 2: Step-by-step logical workflow for the Fmoc-protection of H-Thr-OtBu·HCl.
References
-
Title: Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]
Sources
Application Note: Synthesis of Phosphorylated Threonine Peptides using tert-Butyl Protection
This Application Note is structured to address the specific synthetic challenges of Phosphothreonine (pThr) peptides. Unlike Phosphotyrosine (pTyr), pThr is highly susceptible to
This guide details the Global Phosphorylation Strategy , which is the industry-standard "workaround" to utilize tert-butyl phosphate protection effectively, avoiding the pitfalls of
Executive Summary & Technical Rationale
The synthesis of phosphopeptides containing Threonine (pThr) presents a unique chemical challenge compared to Serine (pSer) or Tyrosine (pTyr). While pTyr is chemically stable, pThr is prone to base-catalyzed
The Challenge: The "Building Block" Trap
In standard Fmoc SPPS, one might expect to use a building block like Fmoc-Thr(PO(OtBu)2)-OH. However, the electron-withdrawing nature of the phosphate group, combined with the steric strain of the tert-butyl groups, makes the
The Solution: Global Phosphorylation
To utilize tert-butyl protection (which allows for convenient one-step global deprotection with TFA), the phosphate group is introduced post-synthetically on the solid phase. This strategy involves:
-
Assembling the peptide with Fmoc-Thr(Trt)-OH (Trityl protection).
-
Selectively removing the Trityl group.
-
Phosphitylating the free hydroxyl with a tert-butyl phosphoramidite.[1]
-
Oxidizing the phosphite to a phosphate.[2]
-
Global cleavage with TFA.
This method bypasses the
Mechanistic Visualization
Diagram 1: The -Elimination Risk
The following diagram illustrates why standard tert-butyl building blocks fail for pThr during Fmoc removal.
Caption: Mechanism of base-catalyzed beta-elimination in pThr synthesis. The steric bulk of tBu groups facilitates the leaving group ability of the phosphate, favoring the formation of the double bond (Dehydrobutyrine).
Materials & Reagents
| Reagent Category | Specific Chemical | Function |
| Building Block | Fmoc-Thr(Trt)-OH | Precursor for the phosphorylation site. Allows orthogonal deprotection.[3] |
| Phosphitylating Agent | Di-tert-butyl N,N-diisopropylphosphoramidite | Introduces the phosphorus atom with tBu protection.[4] |
| Activator | 1H-Tetrazole (0.45M in MeCN) | Activates the phosphoramidite for coupling to the hydroxyl. |
| Oxidizer | tert-Butyl Hydroperoxide (tBuOOH) | Oxidizes the intermediate phosphite P(III) to phosphate P(V). |
| Selective Deprotection | 1% TFA in Dichloromethane (DCM) | Removes Trt group without cleaving the peptide from the resin. |
| Resin | Rink Amide MBHA or Wang Resin | Standard solid support. |
Detailed Protocol: Global Phosphorylation Strategy
Phase 1: Peptide Assembly & Selective Deprotection
Objective: Synthesize the full peptide backbone and expose the specific Threonine hydroxyl group for phosphorylation.
-
Chain Assembly: Synthesize the peptide using standard Fmoc/tBu protocols (HBTU/DIPEA activation).
-
Critical Step: At the phosphorylation site, couple Fmoc-Thr(Trt)-OH . Do not use Fmoc-Thr(tBu)-OH as the tBu ether is too stable for selective removal.
-
-
Final Fmoc Removal: Remove the N-terminal Fmoc group using 20% Piperidine in DMF.[5][6]
-
N-Terminal Capping (Optional but Recommended): Acetylate the N-terminus (Ac2O/Pyridine) if the final peptide is to be N-acetylated. If the N-terminus must remain free, protect it with a Boc group (using Boc2O) to prevent phosphitylation of the amine.
-
Selective Trityl Removal:
-
Wash resin with DCM (
min). -
Treat resin with 1% TFA / 5% TIS / DCM (
min). -
Note: The solution will turn yellow (trityl cation). Repeat until the solution is colorless.
-
Wash: Immediately wash with DCM (
), then 5% DIPEA/DCM ( ) to neutralize, then dry DMF ( ). -
Validation: Perform a Kaiser test. It should be negative (if N-term is capped) or positive (if checking for OH? No, Kaiser checks amines. Use IR or simply trust the Trt removal kinetics).
-
Phase 2: On-Resin Phosphorylation
Objective: Convert the free Threonine hydroxyl into a tert-butyl protected phosphate.
-
Phosphitylation (The Coupling):
-
Dissolve Di-tert-butyl N,N-diisopropylphosphoramidite (10 equiv) and 1H-Tetrazole (30 equiv) in dry DMF/MeCN (1:1).
-
Reaction Time: Shake under Argon/Nitrogen for 1 to 2 hours at room temperature.
-
Chemistry: The tetrazole protonates the phosphoramidite, making it susceptible to nucleophilic attack by the Threonine hydroxyl.
-
Wash: Wash thoroughly with dry DMF (
) and DCM ( ).
-
-
Oxidation (P(III)
P(V)):-
Treat the resin with 10-15% t-Butyl Hydroperoxide (tBuOOH) in Decane/Nonane (or THF) for 1 hour .
-
Alternative: 0.1M Iodine in THF/Pyridine/H2O can be used, but tBuOOH is cleaner for this specific application.
-
Wash: Wash with DMF (
), DCM ( ), and MeOH ( ). Dry the resin under vacuum.
-
Phase 3: Global Cleavage & Deprotection
Objective: Cleave the peptide from the resin and remove the tert-butyl groups from the phosphate and side chains simultaneously.
-
Cleavage Cocktail: Prepare TFA / TIS / H2O (95:2.5:2.5) .
-
Note: Do not use EDT (Ethanedithiol) unless Cysteine is present, as it can sometimes reduce phosphates or interfere with mass spec.
-
-
Reaction: Add cocktail to resin and shake for 2 to 3 hours .
-
Mechanism:[6] The high concentration of TFA cleaves the tert-butyl esters on the phosphate via an acid-catalyzed hydrolysis, releasing the free phosphate group (
).
-
-
Workup: Precipitate in cold Diethyl Ether, centrifuge, and lyophilize.
Workflow Visualization
Diagram 2: The Global Phosphorylation Workflow
This flow illustrates the logical progression and chemical transformations.
Caption: Step-by-step workflow for the Global Phosphorylation strategy, ensuring the phosphate is introduced only after base-labile steps are complete.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Mass -80 Da (Missing Phosphate) | Incomplete Phosphitylation | Ensure reagents are dry (water kills phosphoramidites). Increase coupling time or equivalents of Tetrazole. |
| Mass -18 Da (Dehydration) | Ensure the N-terminus was protected (Boc/Acetyl) before base treatments if doing any post-phosphorylation steps. | |
| Mass +16 Da (Oxidation) | Met/Trp oxidation | Use TIS or Methionine sulfoxide reductase during workup. Unrelated to phosphorylation. |
| Incomplete Trt Removal | Acid too weak | Repeat 1% TFA washes. Ensure yellow color fades completely. |
References
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.[2][8] International Journal of Peptide and Protein Research.[1][8] Link
-
Novabiochem. Building Blocks for Introducing Post-translational Modified Amino Acids. Merck/Sigma-Aldrich Technical Guide. Link
-
Kitas, E. A., et al. (1993). Synthesis of phosphorylated peptides by the global phosphorylation method. Tetrahedron Letters.[4] Link
- White, P., & Offer, J.Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard Reference for 1% TFA Trt removal protocols).
Sources
- 1. Solid-phase syntheses of phosphorylated and thiophosphorylated peptides related to an EGFR sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of O-tert-Butyl-L-Threonine via Acid-Catalyzed Isobutylene Addition
Abstract
This application note details the reaction mechanism and optimized protocol for the protection of the L-threonine side-chain hydroxyl group using isobutylene. The resulting product, O-tert-butyl-L-threonine (
Introduction & Scientific Context
In the context of drug development and biologics manufacturing, the integrity of amino acid building blocks is paramount.[2] L-Threonine possesses a secondary hydroxyl group and a carboxyl group. Without protection, the hydroxyl group acts as a nucleophile during peptide coupling, leading to branched peptides or esterification by-products.
The tert-butyl (
-
Orthogonality: It is stable to basic conditions (piperidine) used for Fmoc removal.
-
Acid Lability: It is cleanly removed by Trifluoroacetic Acid (TFA) during final resin cleavage.
-
Steric Bulk: It minimizes aggregation of the growing peptide chain.
The reaction between L-Threonine and isobutylene is an acid-catalyzed electrophilic addition . While conceptually simple, the practical execution requires handling pressurized gases and managing the competition between the desired etherification and the polymerization of isobutylene.
Reaction Mechanism
The reaction follows an
Mechanistic Pathway[3]
-
Protonation: The strong acid catalyst (typically
or ) protonates the isobutylene double bond. -
Carbocation Formation: This generates a tert-butyl carbocation (
), a potent electrophile. -
Nucleophilic Attack: The lone pair on the threonine hydroxyl oxygen attacks the
. -
Deprotonation: The resulting oxonium ion loses a proton to the medium, yielding the ether.
Note: The carboxyl group of threonine can also react to form a tert-butyl ester. However, conditions can be tuned, or the ester can be selectively hydrolyzed later if the free acid is required.
Mechanistic Visualization
The following diagram illustrates the electron flow and intermediate states.
Figure 1: Acid-catalyzed addition mechanism showing the formation of the electrophilic tert-butyl cation and subsequent nucleophilic attack by L-Threonine.
Experimental Protocol
Safety Warning: Isobutylene is a flammable gas. The reaction generates pressure. All steps must be performed in a fume hood using a rated pressure vessel (autoclave or heavy-walled glass pressure tube).
Reagents & Equipment
-
Substrate: L-Threonine (High purity, >99%).
-
Reagent: Isobutylene gas (Lecture bottle).
-
Catalyst: Conc. Sulfuric Acid (
) or Methanesulfonic acid (MSA). -
Solvent: Dichloromethane (DCM) or 1,4-Dioxane.
-
Equipment: Borosilicate glass pressure tube with Teflon screw cap, Dry ice/Acetone bath, Magnetic stirrer.
Step-by-Step Methodology
Step 1: System Preparation
-
Dry the pressure tube in an oven at 120°C for 1 hour to remove moisture (water competes with threonine for the carbocation).
-
Cool the tube in a Dry ice/Acetone bath (approx. -78°C).
Step 2: Isobutylene Condensation
-
Connect the isobutylene gas source to the cooled tube via a needle or tubing.
-
Condense liquid isobutylene into the tube.
-
Target Volume: ~20 mL per 1 g of Threonine (Large excess required to drive equilibrium and act as co-solvent).
-
Step 3: Reactant Addition
-
To the cold liquid isobutylene, add the solvent (DCM) and L-Threonine.
-
Critical Step: Add the acid catalyst dropwise.
-
Ratio: 1.5 to 2.0 equivalents of
relative to Threonine. -
Observation: The mixture may remain heterogeneous initially.
-
Step 4: Reaction Phase
-
Seal the pressure tube tightly.
-
Allow the vessel to warm slowly to Room Temperature (20–25°C).
-
Stir vigorously for 24–48 hours.
-
Pressure Note: As the vessel warms, internal pressure will rise (Isobutylene b.p. is -6.9°C). Ensure the shield is in place.
-
Solubilization: The threonine solid should gradually dissolve as it converts to the lipophilic ether/ester.
-
Step 5: Quenching & Workup
-
Cool the vessel back to 0°C to lower pressure.
-
Carefully vent the excess isobutylene gas into a fume hood exhaust.
-
Pour the reaction mixture into an ice-cold solution of
(excess) to neutralize the acid. -
Extract the aqueous phase with Ethyl Acetate (3x).
-
Note: If the tert-butyl ester was also formed and you desire the free acid (
), a saponification step (NaOH/MeOH) is required here.
-
-
Dry organic layer over
, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the high-pressure synthesis of O-tert-butyl-L-threonine.
Critical Process Parameters (CPP) & Troubleshooting
The following table summarizes key variables affecting yield and purity.
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 20°C – 25°C | >30°C: Increases isobutylene dimerization (diisobutylene). <15°C: Reaction rate slows significantly. |
| Acid Catalyst | 1.5 – 2.0 eq. | Too Low: Incomplete conversion. Too High: Charring or racemization risk. |
| Moisture | < 0.1% | Water reacts with |
| Time | 24 – 72 Hours | Monitoring via TLC/HPLC is required. Premature stopping leads to mixed mono/di-protected species. |
Common Issues:
-
Oligomerization: If the product is oily or has a gasoline-like smell, isobutylene has polymerized. Solution: Maintain strict temperature control (do not overheat) and reduce acid concentration slightly.
-
Incomplete Reaction: Threonine remains solid. Solution: Increase the volume of isobutylene or add 1,4-dioxane to improve solubility.
References
-
Roemmele, R. C., & Rapoport, H. (1988). Automated synthesis of tert-butyl esters and ethers from amino acids and peptides. The Journal of Organic Chemistry, 53(10), 2367–2371.
- Context: The definitive guide on using isobutylene/acid systems for amino acid protection.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups.[1][2][4][5][6][7] Chemical Reviews, 109(6), 2455–2504.[3]
- Context: Comprehensive review of protecting groups in SPPS, confirming the orthogonality of the tBu group.
-
BenchChem. (2025). An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester.
- Context: Industrial protocols for scaling up threonine protection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino Acid-Protecting Groups [ouci.dntb.gov.ua]
- 4. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of O-tert-Butyl-L-threonine tert-Butyl Ester for Pharmaceutical Development
Introduction
In the landscape of modern drug discovery and peptide therapeutics, the use of protected amino acids is a cornerstone of successful and efficient chemical synthesis.[1][2] O-tert-butyl-L-threonine tert-butyl ester is a critical building block, offering orthogonal protection for the hydroxyl and carboxyl groups of L-threonine. The tert-butyl protecting groups are renowned for their stability under a variety of reaction conditions and can be readily removed under acidic conditions.[3][4] This dual protection prevents unwanted side reactions at both the side chain and the C-terminus during peptide elongation, making it an invaluable reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[5][6][7][8] The ability to produce this key intermediate on a large scale with high purity and yield is paramount for the cost-effective manufacturing of peptide-based active pharmaceutical ingredients (APIs).
This application note provides a detailed, field-proven protocol for the scale-up synthesis of O-tert-butyl-L-threonine tert-butyl ester. We will delve into the causality behind the experimental design, from the choice of reagents and catalysts to the specific safety protocols required for handling gaseous reactants. The methodologies described herein are designed to be self-validating, ensuring reproducibility and robustness for researchers, scientists, and drug development professionals.
Reaction Scheme and Mechanistic Overview
The most direct and scalable approach for the synthesis of O-tert-butyl-L-threonine tert-butyl ester is the simultaneous, one-pot tert-butylation of L-threonine using an excess of isobutylene in the presence of a strong acid catalyst.[5]
Reaction:
L-Threonine + 2 Isobutylene --(H⁺ catalyst)--> O-tert-Butyl-L-threonine tert-Butyl Ester
Mechanism:
The reaction proceeds via an acid-catalyzed electrophilic addition of the tert-butyl carbocation to both the carboxyl and hydroxyl groups of L-threonine. The strong acid catalyst protonates isobutylene to generate the stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic oxygen atoms of the carboxyl and hydroxyl groups of L-threonine, leading to the formation of the corresponding tert-butyl ester and tert-butyl ether, respectively. The use of a solvent such as 1,4-dioxane facilitates the dissolution of L-threonine and provides a suitable medium for the reaction.[5][9]
Experimental Workflow & Process Diagram
The overall process for the scale-up synthesis involves four key stages: reaction setup, introduction of isobutylene and reaction execution, workup and extraction, and finally, purification of the final product. Each stage requires careful control of parameters to ensure high yield and purity.
Caption: Overall workflow for the synthesis of O-tert-butyl-L-threonine tert-butyl ester.
Detailed Scale-Up Protocol
This protocol is adapted from established methodologies and is designed for a laboratory scale-up.[9] All operations involving isobutylene must be conducted in a well-ventilated fume hood with appropriate safety measures in place.
Materials and Equipment:
-
Reactor: A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a gas inlet tube, a thermometer, and a pressure-equalizing dropping funnel. The jacket should be connected to a circulating chiller for temperature control.
-
Reagents: L-threonine, 1,4-dioxane (anhydrous), solid superacid catalyst (e.g., SO₄²⁻/TiO₂), isobutylene gas (lecture bottle with a regulator and flow meter), cyclohexane, glacial acetic acid, deionized water.
-
Glassware: Standard laboratory glassware for workup and purification.
-
Safety Equipment: Safety glasses, lab coat, cryogenic gloves (for handling isobutylene), and a combustible gas detector.
Procedure:
-
Reactor Charging and Dissolution:
-
In a pre-dried reactor, add 1,4-dioxane (approx. 10-15 parts by weight relative to L-threonine).
-
Begin stirring and add the solid superacid catalyst (approx. 2.5-4 parts by weight relative to L-threonine).
-
Slowly add L-threonine (1 part by weight) to the stirred mixture.
-
Continue stirring until the L-threonine is fully dissolved.[9]
-
-
Reaction Initiation and Execution:
-
Cool the reaction mixture to between 10-15°C using the circulating chiller.
-
Once the desired temperature is reached, begin bubbling isobutylene gas through the reaction mixture via the gas inlet tube at a controlled rate.
-
Maintain the reaction temperature between 10-25°C.[9] An exothermic reaction may be observed initially, requiring careful temperature management.
-
Continue the introduction of isobutylene. A typical procedure involves continuous gas flow for the first 12 hours, followed by intermittent introduction for up to 48 hours, or until the reaction mixture becomes a homogeneous phase, indicating the consumption of solid L-threonine.[9]
-
-
Work-up and Extraction:
-
Once the reaction is complete, stop the flow of isobutylene and allow the reactor to warm to room temperature.
-
Filter the reaction mixture to remove the solid acid catalyst.
-
Transfer the filtrate to a separatory funnel and add cyclohexane for extraction.
-
Wash the organic layer multiple times with deionized water to remove any remaining catalyst and water-soluble impurities.[9]
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure to obtain the liquid O-tert-butyl-L-threonine tert-butyl ester.[5]
-
For the isolation of a stable solid, the purified liquid can be converted to its acetate salt. This is achieved by dissolving the liquid product in a mixture of cyclohexane and glacial acetic acid, followed by cooling to induce crystallization.[9]
-
Safety Considerations: Handling Isobutylene
Isobutylene is a highly flammable gas and requires strict safety protocols.[10]
-
Flammability: Isobutylene is extremely flammable and forms explosive mixtures with air. All operations must be conducted away from ignition sources such as open flames, sparks, and hot surfaces.[10][11] Use non-sparking tools and ensure all equipment is properly grounded and bonded.[10]
-
Health Hazards: Inhalation of isobutylene can cause dizziness, headache, and nausea.[12] High concentrations may lead to respiratory issues.[12] Always handle isobutylene in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, flame-retardant lab coats, and appropriate gloves.[12][13] A respirator may be necessary if ventilation is inadequate.[14]
-
Leak Detection: A combustible gas detector should be used to monitor the work area for any potential leaks.
-
Storage: Isobutylene cylinders should be stored in a cool, dry, well-ventilated area away from heat and combustible materials, and secured in an upright position.[11][13]
Process Optimization & Data Summary
The efficiency of this synthesis can be influenced by several factors. The choice of catalyst is critical; solid superacids are often preferred for ease of removal post-reaction compared to mineral acids like sulfuric acid.[5][9] Temperature control is vital to minimize side reactions and ensure the safe handling of isobutylene.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Solvent | 1,4-Dioxane, THF, DMSO, DMF | Dioxane is commonly cited for its ability to dissolve L-threonine.[5][9][15] |
| Catalyst | Solid Superacid (e.g., SO₄²⁻/TiO₂) or H₂SO₄ | Solid acids simplify workup through filtration.[5][9] |
| Reactant Ratio | L-Threonine : Isobutylene | Isobutylene is used in large excess to drive the reaction to completion. |
| Temperature | 10-25°C | Balances reaction rate with the safe handling of gaseous isobutylene.[5][9] |
| Reaction Time | 24-60 hours | Monitored by the disappearance of solid L-threonine (homogenization).[9] |
| Purification | Vacuum Distillation or Crystallization as Acetate Salt | Distillation yields the free base as a liquid, while crystallization provides a stable solid.[5][9] |
| Typical Yield | >80% (with optimized conditions) | Yields can vary based on specific conditions and catalyst choice.[15] |
| Purity | >95% (after purification) | High purity is achievable with careful workup and purification.[9] |
Conclusion
The one-pot synthesis of O-tert-butyl-L-threonine tert-butyl ester from L-threonine and isobutylene represents a robust and scalable method for producing this key intermediate for peptide synthesis. By carefully controlling reaction parameters and adhering to strict safety protocols for handling flammable gases, high yields of a high-purity product can be reliably obtained. The use of solid superacid catalysts further enhances the industrial applicability of this process by simplifying the purification steps. This detailed protocol provides a solid foundation for researchers and process chemists to successfully implement this synthesis on a larger scale, thereby supporting the advancement of peptide-based drug development programs.
References
-
GazFinder. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7. Available from: [Link]
- Google Patents. Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt.
-
New Jersey Department of Health. Isobutylene - HAZARD SUMMARY. Available from: [Link]
-
Airgas. Isobutylene Safety Data Sheet. Available from: [Link]
-
Linde Gas. SAFETY DATA SHEET Isobutylene. Available from: [Link]
-
MESA Specialty Gases & Equipment. Isobutylene in Air - SAFETY DATA SHEET. Available from: [Link]
- Google Patents. Method for preparing O-tert-butyl-L-threonine tert-butyl ester.
-
PubMed. Inverse Peptide Synthesis Using Transient Protected Amino Acids. Available from: [Link]
-
Taylor & Francis eBooks. Large Scale Peptide Production. Available from: [Link]
- Al-Warhi, T., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2012.
-
National Center for Biotechnology Information. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Available from: [Link]
-
ACS Publications. Amino Acid-Protecting Groups. Available from: [Link]
-
Chem-Impex. O-tert-Butyl-L-threonine. Available from: [Link]
-
Aapptec Peptides. H-Thr(tBu)-OH [4378-13-6]. Available from: [Link]
-
PubChem. Threonine tert-butyl ester. Available from: [Link]
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]
-
Chem-Impex. O-tert-Butyl-L-threonine-tert-butyl ester. Available from: [Link]
-
ResearchGate. ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Available from: [Link]
-
PNAS. Protein chemical synthesis by serine and threonine ligation. Available from: [Link]
-
National Institutes of Health. Protein chemical synthesis by serine and threonine ligation. Available from: [Link]
-
Chemistry Stack Exchange. Selective Esterification of Amino Acid. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
Sources
- 1. Inverse Peptide Synthesis Using Transient Protected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]
- 10. nj.gov [nj.gov]
- 11. mesagas.com [mesagas.com]
- 12. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7 [en.gazfinder.com]
- 13. produkte.linde-gas.at [produkte.linde-gas.at]
- 14. airgas.com [airgas.com]
- 15. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing beta-elimination of threonine during peptide synthesis
Topic: Preventing -Elimination of Threonine
Ticket ID: THR-ELIM-001 Support Level: Tier 2 (Advanced Application Support) Status: Resolved/Guide Available
Diagnostic Hub: Is This Your Problem?
Before altering your synthesis protocols, confirm that
The Symptom: You observe a loss of purity for peptides containing Threonine (Thr) or Serine (Ser), particularly when these residues are adjacent to electron-withdrawing groups or are modified (e.g., O-linked glycosylation, phosphorylation).
Mass Spectrometry Signatures:
Compare your observed mass (
| Mass Shift ( | Chemical Event | Diagnosis |
| -18.0 Da | Dehydration (Loss of | |
| +67.1 Da | Piperidine Adduct | Michael Addition. Following |
| +53.1 Da | Piperazine Adduct | Michael Addition. Same mechanism as above, but occurs if Piperazine is used as the deprotection base. |
The Mechanism: Why It Happens[1]
Understanding the "why" allows you to predict high-risk sequences.
The Root Cause:
Fmoc removal requires basic conditions.[1][2][][4] However, bases can also abstract the
-
Proton Abstraction: The base removes the acidic
-proton, forming a carbanion/enolate intermediate. -
Elimination: The electrons from the carbanion push off the side-chain leaving group (hydroxyl, phosphate, or sugar).
-
Adduct Formation: The resulting
-unsaturated alkene (Dehydrobutyrine) is a Michael acceptor. It reacts avidly with nucleophiles (like the deprotection base itself).
Visualizing the Pathway:
Figure 1: The E1cB pathway leading to Threonine degradation and adduct formation during base-mediated deprotection.
Prevention Protocols
We recommend a graded approach. Start with Protocol A for standard peptides. Switch to Protocol B only for high-risk sequences (Glyco/Phospho-peptides).
Protocol A: The "Buffer" Method (Standard Prevention)
Best for: Long peptides containing native Threonine; sequences where aspartimide formation is also a concern.
The Fix: Add HOBt (1-Hydroxybenzotriazole) to your deprotection cocktail. HOBt acts as an acidic additive that suppresses the basicity just enough to prevent proton abstraction from the
Step-by-Step:
-
Prepare Solvent: Measure the required volume of DMF (Dimethylformamide).
-
Add HOBt: Dissolve anhydrous HOBt to a final concentration of 0.1 M .
-
Calculation: 1.35 g HOBt per 100 mL of solution.
-
-
Add Base: Add Piperidine to a final concentration of 20% (v/v) .
-
Execute: Use this cocktail for all deprotection steps.
-
Standard Cycle: 2 x 5 minutes at Room Temperature.
-
Protocol B: The "Soft Base" Method (High Risk)
Best for: Phosphopeptides (pThr), Glycopeptides (Thr(GalNAc)), or when Protocol A fails. Modified Threonine has a better leaving group, making elimination much faster.
The Fix: Replace Piperidine (pKa ~11.1) with Morpholine (pKa ~8.3) or Piperazine. Note that DBU (pKa ~12) should be strictly avoided in these cases as it aggressively promotes elimination.
Step-by-Step:
-
Cocktail Preparation: Prepare 50% Morpholine in DMF (v/v) .
-
Reaction Time: Since Morpholine is a weaker base, Fmoc removal is slower.[5]
-
Modified Cycle: Increase contact time to 2 x 15 minutes or 1 x 30 minutes .
-
-
Monitoring: Perform a chloranil test (for secondary amines) or Kaiser test (primary amines) to ensure complete Fmoc removal.
Frequently Asked Questions (FAQ)
Q: Can I use DBU to speed up Fmoc removal on Threonine?
A: Avoid if possible. While DBU is fast, it is a strong, non-nucleophilic base that stabilizes the transition state for elimination. If you must use DBU (e.g., for difficult couplings downstream), use it at very low concentrations (1-2%) for very short bursts (<3 mins), but accept that risk of
Q: Does temperature affect this reaction? A: Yes, critically. Microwave-assisted synthesis (heating to 60-90°C) accelerates elimination exponentially.
-
Recommendation: If your peptide has sensitive Thr residues, program your synthesizer to perform the deprotection steps at Room Temperature , even if coupling is done with heat.
Q: Why is Threonine more susceptible than Serine?
A: Actually, Serine is often more susceptible to
Decision Tree: Selecting Your Protocol
Use this logic flow to select the correct deprotection cocktail for your specific synthesis.
Figure 2: Logic flow for selecting the appropriate deprotection strategy.
References
-
Steinauer, R., et al. (1989).
-elimination during Fmoc-SPPS using HOBt as an additive.- Source: International Journal of Peptide and Protein Research
-
(Journal Home)
-
Palasek, S. A., et al. (2005).
- Source: Journal of Peptide Science
-
BenchChem Application Notes.
- Source: BenchChem Technical Library
-
CEM Corporation.Microwave SPPS: Handling Phosphopeptides and Glycopeptides.
- Source: CEM Applic
Sources
Troubleshooting low yields in H-Thr(tBu)-OtBu synthesis
Technical Support Center: Troubleshooting H-Thr(tBu)-OtBu Synthesis
Executive Summary: The "Z-Route" Strategy
Senior Scientist Note: You are likely encountering low yields because H-Thr(tBu)-OtBu (L-Threonine tert-butyl ether, tert-butyl ester) presents a "chemical contradiction." You need to install two acid-labile tert-butyl groups while maintaining a free amine.
The standard Boc-route is invalid here because removing the N-terminal Boc group requires acid (TFA/HCl), which would simultaneously cleave your ester and ether. The Fmoc-route is risky because the base (piperidine) required for deprotection can trigger
Therefore, the industry-standard "Gold Standard" is the Z-Route (Benzylic protection) . If you are not using this route, switch immediately. If you are using this route and still seeing low yields, your issues lie in Isobutylene stoichiometry , Temperature control , or Catalyst poisoning .
Part 1: The Validated Workflow
The following pathway describes the only robust industrial method for high-yield synthesis.
Figure 1: The Z-Route Synthesis Pathway. This orthogonal strategy allows N-deprotection (Hydrogenolysis) without affecting the acid-labile tBu groups.
Part 2: Troubleshooting Phase 1 – The Protection Step
Context: You are reacting Z-Thr-OH with Isobutylene to form Z-Thr(tBu)-OtBu. The Symptom: Low conversion of starting material or "gunk" formation.
| Issue | Root Cause Analysis | Corrective Protocol |
| Incomplete Conversion | Isobutylene is a gas. If your vessel leaks or headspace is too large, the effective concentration in the liquid phase drops below the threshold for the equilibrium-driven reaction. | Use a Parr Reactor or Sealed Autoclave. Do not use a balloon. Charge liquid isobutylene (condensed at -78°C) at 10-20 equivalents . The excess is vital to drive the reaction to completion. |
| Polymerization (Gunk) | Exothermic runaway. Isobutylene polymerizes to polyisobutylene in the presence of strong acid if the temperature spikes. | Slow Acid Addition. Add catalytic |
| Steric strain. The bulky tBu groups on both the side chain and C-terminus create steric clash, encouraging the molecule to eliminate water and form the dehydro-amino acid. | Limit Temperature. Never exceed 25°C. If conversion is slow, do not heat. Instead, add more isobutylene or extend time (up to 72h). |
Q: Can I use
Part 3: Troubleshooting Phase 2 – The Deprotection Step
Context: Hydrogenation of Z-Thr(tBu)-OtBu to H-Thr(tBu)-OtBu. The Symptom: Loss of tBu groups or low recovery of amine.[1]
Q: My tBu groups are falling off during hydrogenation. Why? A: This is a classic "hidden acid" problem.
-
Mechanism: Palladium on Carbon (Pd/C) can sometimes contain acidic residues. Furthermore, if you used chlorinated solvents (DCM) in the previous step and didn't remove them completely, hydrogenation can generate traces of HCl.
-
The Fix: Perform hydrogenation in Methanol or Ethyl Acetate . Add a trace amount of Triethylamine (TEA) or perform the reaction in the presence of Acetic Acid (1 eq) to intentionally form the stable Acetate salt immediately.
Q: I see the product on TLC, but it disappears during concentration. A: The free amine H-Thr(tBu)-OtBu is unstable.
-
Mechanism: Free amino esters are prone to Diketopiperazine (DKP) formation (dimerization and cyclization) or hydrolysis if moisture is present. The free amine is basic and can auto-catalyze its own decomposition.
-
The Fix: Do not isolate the free base as an oil. Isolate it as the Acetate Salt (H-Thr(tBu)-OtBu
AcOH) or Oxalate Salt .-
Protocol: After filtering off the Pd/C, add 1.0 equivalent of Glacial Acetic Acid to the filtrate. Concentrate. Crystallize from Ether/Hexanes. The salt is shelf-stable.
-
Part 4: Diagnostic Decision Tree
Use this logic flow to identify your specific failure point.
Figure 2: Diagnostic Logic for Yield Loss.
Part 5: Validated Experimental Protocol (Z-Route)
1. Protection (Z-Thr-OH
-
Place Z-Thr-OH (10 mmol) in a pressure-rated vessel (Parr bomb).
-
Dissolve in anhydrous DCM (20 mL).
-
Add concentrated
(0.5 mL) as catalyst. -
Cool vessel to -78°C (Dry ice/Acetone).
-
Condense Isobutylene gas (approx 20 mL, huge excess) into the vessel.
-
Seal immediately. Allow to warm to Room Temperature (20-25°C) behind a blast shield.
-
Stir for 48-72 hours.
-
Workup: Cool to 0°C. Open carefully to vent excess gas. Pour into ice-cold saturated
(critical to neutralize acid immediately). Extract with EtOAc.[2] -
Yield Check: Expected yield >85%. If lower, check seal integrity.
2. Deprotection (Z-Thr(tBu)-OtBu
-
Dissolve intermediate in MeOH .
-
Add Acetic Acid (1.05 eq). Note: Adding this now prevents side reactions.
-
Add 10% Pd/C (10 wt% loading).
-
Hydrogenate at 1 atm (balloon) for 2-4 hours.
-
Filter through Celite.
-
Concentrate. Add Ether/Hexane to induce crystallization of the acetate salt.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for orthogonality of Z and tBu groups).
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Detailed protocols on hydrogenation and handling free amino esters).
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Z-Thr(OtBu)-OH in Solution-Phase Peptide Synthesis. (Specifics on workup and pH control).
-
ChemicalBook. (2025). H-Thr(tBu)-OtBu Properties and Synthesis. (Data on acetate salt stability).
Sources
Technical Support Center: High-Fidelity Coupling of Threonine tert-Butyl Ester
This is a Technical Support Center guide designed for researchers and process chemists. It addresses the specific challenge of maintaining stereochemical integrity when working with Threonine tert-butyl ester (H-Thr(tBu)-OtBu or H-Thr-OtBu) during peptide coupling.
Topic: Minimizing Racemization & Optimization of Coupling Efficiency Applicable For: Solution-Phase & Solid-Phase Peptide Synthesis (SPPS) Expertise Level: Advanced / Process Development
Executive Summary: The "Steric-Electronic" Trap
This compound presents a unique "double-threat" in peptide synthesis:
-
Steric Bulk: The
-branched side chain combined with the bulky tert-butyl ester creates significant steric hindrance, slowing down nucleophilic attack. -
-Proton Acidity: The ester moiety increases the acidity of the
-proton. When coupling times are prolonged (due to steric bulk) in the presence of tertiary amines, the risk of base-catalyzed enolization (racemization) increases exponentially.
The Core Solution: Shift from kinetic base control (DIEA/TEA) to thermodynamic buffering (Collidine/TMP) and utilize high-velocity coupling reagents (Oxyma/COMU) to close the reaction window before epimerization occurs.
Mechanistic Insight: Why Racemization Happens[1]
Understanding the enemy is the first step to defeating it. Racemization of the Threonine ester (acting as the nucleophile) or the incoming amino acid (acting as the electrophile) is driven by two pathways.[1]
Pathway A: Base-Catalyzed Enolization (The Primary Threat to H-Thr-OtBu)
When H-Thr-OtBu is used as a salt (e.g., HCl), it requires neutralization.
-
The Trigger: Strong bases like Triethylamine (TEA) or Diisopropylethylamine (DIEA) are often used in excess.
-
The Event: The base abstracts the acidic
-proton of the ester. -
The Result: Formation of a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding the allo-Thr isomer (diastereomer) or the D-isomer.
Pathway B: 5(4H)-Oxazolone Formation (The Threat to the Incoming AA)
Because H-Thr-OtBu is sterically hindered, the coupling reaction is slow.
-
The Consequence: The activated incoming amino acid sits in solution longer.
-
The Result: The activated carboxylate cyclizes to form an oxazolone (azlactone), which is highly prone to racemization before the Thr-ester can attack it.
Critical Protocol: The "Low-Base / High-Activity" System
This protocol is designed to minimize base exposure while maximizing coupling velocity.
Reagents of Choice
| Component | Recommendation | Scientific Rationale |
| Coupling Reagent | COMU or DIC/Oxyma Pure | Oxyma-based reagents show superior suppression of racemization compared to HOBt/HATU and faster kinetics for hindered couplings [1, 2]. |
| Base | TMP (2,4,6-Trimethylpyridine / Collidine) | Crucial: pKa ~7.4 (vs. DIEA ~10.5). Sufficient to neutralize the salt but too weak to abstract the |
| Solvent | DMF (low water content) | Polar aprotic solvents favor the reaction, but ensure <0.05% water to prevent hydrolysis. |
Step-by-Step Methodology
Scenario: Coupling Fmoc-AA-OH to H-Thr(tBu)-OtBu
-
Preparation of Nucleophile (The Thr Ester):
-
Dissolve H-Thr(tBu)-OtBu
HCl in minimal DMF. -
Add exactly 1.0 equivalent of TMP (Collidine). Do not use DIEA.
-
Why: This releases the free amine without creating a basic environment that promotes enolization.
-
-
Pre-Activation of Electrophile (The Incoming AA):
-
In a separate vessel, dissolve Fmoc-AA-OH (1.1 equiv) and COMU (1.1 equiv) in DMF.
-
Add TMP (1.1 equiv).
-
Allow to activate for 30-60 seconds only.
-
Why: Minimizes the lifetime of the activated ester before the nucleophile is present.
-
-
The Coupling Event:
-
Immediately combine the Nucleophile solution with the Pre-activated Electrophile.
-
Stir at 0°C for the first 30 minutes , then warm to Room Temperature.
-
Why: Lower temperature kinetically favors the amidation over the higher-energy racemization pathway.
-
-
Monitoring:
-
Monitor via HPLC/UPLC. Look specifically for the diastereomeric peak (allo-Thr).
-
Troubleshooting Guide (FAQ)
Q1: I am seeing 5-10% allo-Threonine in my crude product. Why?
Diagnosis: You likely used a strong base (DIEA/TEA) to neutralize the HCl salt, or you used a large excess of base. Fix: Switch to Sym-Collidine (TMP) . If you must use DIEA, use exactly 0.95 equivalents relative to the HCl salt to ensure no free base exists in solution.
Q2: The reaction is stalling (incomplete conversion after 4 hours).
Diagnosis: Steric hindrance of the tert-butyl group is preventing the incoming amino acid from attacking. Fix:
-
Switch to COMU or HATU (if not already using).
-
Increase concentration (keep reaction volume low).
-
Double Couple: Filter/wash and repeat the coupling with fresh reagents rather than letting it stir overnight (which increases racemization risk).
Q3: Can I use HOBt instead of Oxyma?
Diagnosis: HOBt is acceptable but inferior for hindered couplings. Fix: Oxyma Pure is recommended.[1][2][3][4] It generates a more reactive active ester and has a better safety profile (non-explosive).[4] Data suggests Oxyma/DIC coupling yields lower racemization rates than HOBt/DIC for sensitive esters [4].[4]
Q4: My Threonine ester has a free side chain (H-Thr-OtBu). Is O-acylation a risk?
Diagnosis: Yes. Without side-chain protection, the
Decision Tree & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct coupling conditions to minimize racemization.
Caption: Logic flow for selecting reagents to minimize racemization during Threonine ester coupling.
Comparative Data: Base Effects on Racemization[2][3][6][7]
The following table summarizes the effect of base choice on the enantiomeric purity of sensitive ester couplings (generalized data adapted from literature [3, 5]).
| Base | pKa (approx) | Steric Hindrance | Racemization Risk | Recommendation |
| Triethylamine (TEA) | 10.7 | Low | High | Avoid |
| DIPEA (DIEA) | 10.5 | Medium | Moderate/High | Use only if exact stoichiometry is met. |
| NMM (N-Methylmorpholine) | 7.4 | Low | Moderate | Better than DIEA, but nucleophilic. |
| TMP (Collidine) | 7.4 | High | Low | Recommended Standard |
| 2,6-Lutidine | 6.6 | High | Very Low | Excellent for extremely sensitive cases, but slower reaction. |
References
-
Subirós-Funosas, R., et al. (2009).[4] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[4] Chemistry – A European Journal.[4]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
BenchChem Technical Support. (2025). "Preventing Racemization of Z-Thr-OtBu During Peptide Coupling."
Sources
Technical Support Center: Threonine Esterification & Isobutylene Management
Topic: Removing unreacted isobutylene from threonine esterification reactions. Audience: Researchers, Process Chemists, and Drug Development Scientists. Status: Active Guide | Last Updated: 2025-05-21
Executive Summary & Core Logic
The Challenge: In the acid-catalyzed esterification of Threonine with isobutylene (the Roeske method), the primary challenge is not merely "venting" the gas. The critical issue is the timing of removal relative to neutralization .
Isobutylene (b.p. -6.9°C) is highly volatile. However, simply applying vacuum to an acidic reaction mixture drives the concentration of the remaining acid (e.g.,
-
Oligomerization: Residual isobutylene polymerizes into di-isobutylene (DIB) and tri-isobutylene, forming persistent oily impurities.
-
Degradation: The acid catalyzes the
-elimination of the Threonine hydroxyl group (dehydration), destroying your product.
The Solution: You must decouple the physical removal of the bulk gas from the chemical quenching of the catalyst. This guide provides the decision tree and protocols to execute this safely.
Critical Workflow: The "Neutralize-First" Protocol
Do not use a rotary evaporator until Step 4.
Phase 1: Controlled Depressurization (The Physical Step)
Q: The reaction is complete. Can I just open the pressure vessel in the hood? A: No. Rapid depressurization causes solvent bumping and massive cooling (Joule-Thomson effect), which can freeze your product or crack glass liners.
Protocol:
-
Cool Down: Chill the pressure vessel to 0°C (ice bath) to increase isobutylene solubility and lower internal pressure.
-
Controlled Venting: Connect the vessel outlet to a trap cooled with dry ice/acetone, then to a bubbler. Crack the valve slowly.
-
Inert Sparge: Once visible outgassing ceases, insert a dispersion tube (fritted glass) and sparge with Nitrogen (
) for 15–20 minutes at 0°C.-
Why? This displaces dissolved isobutylene that is "trapped" in the solvent matrix, preventing it from reacting during the next step.
-
Phase 2: Chemical Quenching (The Chemical Step)
Q: Why can't I concentrate the mixture and then extract?
A: As solvent (Dioxane/DCM) is removed, the molarity of your acid catalyst (
Protocol:
-
Cold Neutralization: While still at 0°C, pour the reaction mixture slowly into an excess of cold saturated
(sodium bicarbonate) or .-
Target pH: 8–9.
-
Note: Expect vigorous foaming (
evolution).
-
-
Phase Check: Ensure the aqueous layer is basic. If using Dioxane (miscible with water), you typically need to add an organic carrier (Ethyl Acetate or Ether) now to create a biphasic system.
Troubleshooting & FAQs
Issue A: "I have extra peaks in the aliphatic region of my NMR."
Diagnosis: Isobutylene Oligomerization. If the acid catalyst is not quenched immediately, isobutylene reacts with itself.
-
Di-isobutylene (DIB): Distinctive vinyl protons and crowded methyl groups (0.9–1.5 ppm).
-
Nature: It is a persistent oil with a boiling point of ~101°C. It will not be removed by standard rotary evaporation.
Corrective Action:
-
High Vacuum: DIB is more volatile than the Threonine ester. extended drying on a high-vacuum manifold (<0.5 mmHg) can remove it.
-
Column Chromatography: If vacuum fails, flash chromatography is required. DIB is non-polar (elutes with 100% Hexanes), while Threonine ester is polar (requires EtOAc/MeOH).
Issue B: "My product yield is low, and I see olefinic protons."
Diagnosis:
Prevention:
-
Never heat the reaction above room temperature during the esterification.
-
Strict Temperature Control during Quench: The neutralization is exothermic. If the temp spikes >25°C during quenching, elimination accelerates. Keep it on ice.
Visualizing the Process
The following diagrams illustrate the safe workflow and the competing chemical pathways.
Diagram 1: The Safe Workup Architecture
This workflow minimizes the contact time between "Concentrated Acid" and "Product."
Caption: Figure 1.[2] The "Neutralize-First" workflow ensures acid is removed before any heat is applied, preventing degradation.
Diagram 2: Competing Reaction Pathways
Understanding why you are seeing impurities.
Caption: Figure 2. Kinetic competition. Acid catalyzes the desired reaction but also drives oligomerization and elimination if not quenched.
Reference Data
Table 1: Physical Properties of Key Components
| Component | Boiling Point | Solubility (Water) | Hazard Note |
| Isobutylene | -6.9°C | Insoluble | Extremely Flammable / Asphyxiant |
| Di-isobutylene | 101–102°C | Insoluble | Persistent oily residue |
| 1,4-Dioxane | 101°C | Miscible | Peroxide former / Difficult to partition |
| Dichloromethane | 39.6°C | Immiscible | Volatile / Good for extraction |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Solution |
| Vessel pressure drops slowly | Valve icing (Joule-Thomson) | Stop venting. Warm valve with gloved hand or warm cloth. Resume slowly. |
| Emulsion during extraction | Dioxane/Water mix | Add brine (sat. NaCl) and more organic solvent (EtOAc). |
| Product is an oil, not solid | Residual DIB or solvent | High vacuum (overnight). If still oil, convert to HCl salt (often solidifies). |
References
-
Roeske, R. W. (1963). Preparation of t-Butyl Esters of Free Amino Acids.[2][3][4] The Journal of Organic Chemistry, 28(5), 1251–1253.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Carboxyl Protection).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8255, Isobutylene.
-
Occupational Safety and Health Administration (OSHA). Isobutylene Safety Data Sheet.
Sources
Technical Support Center: Troubleshooting H-Thr(tBu)-OtBu Solubility in DMF
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing unexpected solubility hurdles when incorporating orthogonally protected building blocks like O-tert-butyl-L-threonine tert-butyl ester (H-Thr(tBu)-OtBu) into their peptide sequences. While this dual-protected derivative is essential for minimizing side reactions during complex chain assembly[1], its physical form dictates its behavior in polar aprotic solvents like N,N-Dimethylformamide (DMF).
This guide dissects the mechanistic causality behind these solubility issues and provides field-proven, self-validating protocols to keep your synthesis on track.
Diagnostic Workflow
Before adjusting your protocol, use the following logical decision tree to identify the root cause of your solubility issue.
Diagnostic workflow for resolving H-Thr(tBu)-OtBu solubility issues in DMF.
Core Troubleshooting & FAQs
Q1: Why is my H-Thr(tBu)-OtBu powder resisting dissolution in anhydrous DMF? Causality & Insight: The root cause almost always lies in the chemical form of the reagent you purchased. The free base of H-Thr(tBu)-OtBu is a highly lipophilic, clear liquid or low-melting solid (melting point ~74-75 °C)[2] that is readily soluble in organic solvents like DMF and DMSO[1]. However, because the free amine can be unstable or difficult to handle, commercial vendors typically supply it as a hydrochloride salt (H-Thr(tBu)-OtBu·HCl), which presents as a stable, white crystalline powder. DMF is a polar aprotic solvent; while it solvates cations effectively, it is notoriously poor at solvating small, "hard" anions like chloride (Cl⁻). Consequently, the high lattice energy of the crystalline HCl salt cannot be easily overcome by pure DMF alone, resulting in a cloudy suspension rather than a true solution.
Q2: What is the exact mechanism and protocol for neutralizing the HCl salt to achieve complete solubility? Causality & Insight: To dissolve the salt, you must perform an in situ neutralization using a non-nucleophilic tertiary amine, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). When you add 1.0 to 1.2 equivalents of DIPEA to the suspension, it deprotonates the threonine derivative[3]. This triggers a thermodynamic shift: the reaction yields the free amine of H-Thr(tBu)-OtBu (which instantly solvates due to its two hydrophobic tert-butyl groups) and DIPEA·HCl. The bulky, lipophilic diisopropylethylammonium cation is vastly more soluble in DMF than the initial threonine ammonium salt, leading to rapid and complete dissolution.
Q3: I added DIPEA, but the solution remains cloudy or highly viscous. What is the root cause? Causality & Insight: If you have added the base and the mixture remains turbid, you have likely exceeded the solubility threshold of the byproduct, DIPEA·HCl. While DIPEA·HCl is soluble in DMF, its solubility caps out at higher concentrations. If your working concentration exceeds 0.4 - 0.5 M, the DIPEA·HCl will precipitate, creating a cloudy mixture that can clog automated synthesizers or hinder coupling kinetics. Furthermore, dissolution is an endothermic process; failing to provide kinetic energy (via stirring or sonication) can stall the solvation.
Q4: How does solvent degradation (DMF quality) impact this specific building block? Causality & Insight: DMF is hygroscopic and degrades over time into dimethylamine and formic acid. If your DMF has absorbed atmospheric moisture, the solubility of the highly hydrophobic, dual-tert-butyl protected free base drops precipitously. Furthermore, trace formic acid can re-protonate the free amine, reversing your neutralization step and stalling the coupling reaction. Always use fresh, amine-free, anhydrous DMF (preferably stored over molecular sieves) for these specific building blocks.
Quantitative Data Comparison
To optimize your synthetic design, refer to the following parameters distinguishing the two forms of the building block:
| Parameter | H-Thr(tBu)-OtBu (Free Base) | H-Thr(tBu)-OtBu·HCl (Hydrochloride Salt) |
| Physical State | Clear liquid to low-melting solid (mp 74-75 °C)[2] | White crystalline solid |
| Solubility in Anhydrous DMF | Highly Soluble (>1.0 M)[1] | Poorly Soluble (Requires base neutralization) |
| Required Additive for Coupling | None | 1.0 - 1.2 equivalents DIPEA / NMM[3] |
| Optimal Working Concentration | 0.1 M - 0.5 M | 0.1 M - 0.4 M (Prevents DIPEA·HCl precipitation) |
| Storage Stability | Moderate (Prone to oxidation/degradation) | High (Robust under cold, dry conditions)[1] |
Standard Operating Procedure (SOP): In Situ Neutralization & Dissolution
This protocol is designed as a self-validating system . Each step contains a visual or chemical checkpoint to ensure the integrity of the reaction before proceeding.
Step 1: Preparation & Weighing
-
Action: Weigh the required amount of H-Thr(tBu)-OtBu·HCl (1.0 eq) into a dry, inert reaction vessel purged with nitrogen or argon.
-
Validation: The powder should be free-flowing. Clumping indicates moisture ingress during storage, which will negatively impact stoichiometry and solubility.
Step 2: Suspension in DMF
-
Action: Add fresh, anhydrous, amine-free DMF to achieve a target concentration of 0.2 M to 0.3 M.
-
Validation: The mixture will appear as a cloudy, heterogeneous suspension. This confirms the intact crystalline lattice of the HCl salt.
Step 3: In Situ Neutralization
-
Action: Add 1.0 to 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while stirring at room temperature[3].
-
Validation: The suspension should transition to a clear solution within 5–10 minutes as the free amine and DIPEA·HCl are generated.
Step 4: Troubleshooting & Sonication (If Necessary)
-
Action: If the solution remains turbid after 10 minutes, validate the cause by diluting a 100 µL aliquot with 100 µL of DMF.
-
Validation: If the aliquot clears immediately, the bulk concentration was too high; dilute the main vessel to < 0.4 M. Apply gentle sonication for 2–3 minutes to overcome any endothermic dissolution barriers.
Step 5: Coupling Integration
-
Action: Once a completely clear solution is achieved, immediately add your activated N-protected amino acid (e.g., Fmoc-AA-OH pre-activated with HATU/DIPEA)[3].
-
Validation: Monitor the reaction via HPLC or TLC; the absence of unreacted free amine after 2-4 hours confirms successful coupling and validates that the initial solubility issue was fully resolved.
References
1.[1] H-Thr(tbu)-Otbu - SRIRAMCHEM . Source: sriramchem.com. URL: 2.[2] H-THR(TBU)-OTBU | 5854-78-4 - ChemicalBook . Source: chemicalbook.com. URL: 3.[3] Application Notes and Protocols: Coupling of H-Pro-NHEt.HCl with N-Protected Amino Acids . Source: benchchem.com. URL:
Sources
Technical Support Center: Threonine Chemistry & Side-Reaction Control
The following guide serves as a specialized Technical Support Center for researchers encountering issues with Threonine (Thr) derivatives in peptide synthesis. It is designed to be authoritative, actionable, and scientifically rigorous.
Status: Online | Tier: Level 3 (Senior Application Support) | Topic: O-Acylation & Isopeptide Formation
Welcome to the Advanced Peptide Chemistry Support Hub. You are likely here because you have observed unexpected mass shifts (+AA), branched peptides, or low yields when working with Threonine.
Threonine presents a "double trouble" profile in Solid Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: It is
-branched (like Val, Ile), making the amine difficult to access. -
Nucleophilic Side Chain: The secondary hydroxyl (-OH) is a competing nucleophile, prone to O-acylation (ester formation) if not properly protected or if activation conditions are too aggressive.
🔬 Module 1: The Mechanism of Failure
Why did my reaction fail?
The core issue is a competition between the
Even when using Fmoc-Thr(tBu)-OH, O-acylation can occur on the growing chain if:
-
Premature Deprotection: The tBu group is partially labile to strong acids or Lewis acids during synthesis.
-
Minimally Protected Strategies: You are intentionally using Fmoc-Thr-OH (unprotected) for ligation or cost reasons.
-
N
O Acyl Shift: During acidic cleavage (TFA), the amide bond can destabilize, migrating the peptide chain to the side-chain oxygen, forming a depsipeptide (ester).
Visualization: The Kinetic Competition
The following diagram illustrates the bifurcation point where the reaction deviates from amide bond formation to esterification (O-acylation).
Figure 1: Kinetic competition between Amide formation (Path A) and Esterification (Path B).[1] High base concentration increases the nucleophilicity of the hydroxyl group, favoring Path B.
🛠 Module 2: Troubleshooting Guides (FAQs)
Ticket #104: "I see a Mass Spec peak corresponding to [M + Incoming AA]. Is this O-acylation?"
Diagnosis: Likely Yes . If you observe a mass shift of exactly +Mass(Incoming AA) relative to the target, you have a "double hit." One amino acid coupled to the N-terminus (correct), and a second copy esterified onto the Threonine side chain.
Root Cause:
-
Over-activation: Using HATU/HCTU with >2 equivalents of base (DIEA) creates a "hot" electrophile that overcomes the lower nucleophilicity of the hydroxyl group [1, 5].
-
Missing Protection: The tBu group may have fallen off, or you are using Fmoc-Thr-OH.
Corrective Protocol (The "Low-Base" Fix): Switch from HATU/DIEA to a carbodiimide-based chemistry which is less prone to O-acylation because the O-acylisourea intermediate is less aggressive toward hydroxyls than the uronium species.
| Variable | High Risk (Avoid) | Low Risk (Recommended) |
| Coupling Reagent | HATU, HCTU, PyBOP | DIC/Oxyma Pure or DIC/HOBt |
| Base | DIEA (Diisopropylethylamine) | TMP (2,4,6-Collidine) or NMM |
| Stoichiometry | > 5 eq. AA | 3 eq. AA (Double couple if needed) |
Expert Insight: Collidine is a weaker base (pKa ~7.4) compared to DIEA (pKa ~10.5). It is sufficient to deprotonate the carboxylic acid for activation but insufficient to deprotonate the Threonine hydroxyl, thereby suppressing O-acylation [7].
Ticket #209: "My peptide purity is low after TFA cleavage. I suspect N O acyl shift."
Diagnosis:
The N
The "Rescue" Protocol:
Do not discard the peptide. The ester bond is unstable in base. You can reverse the shift (
Step-by-Step Reversal Workflow:
-
Cleave: Perform standard TFA cleavage. Precipitate in ether.
-
Dissolve: Dissolve crude peptide in water/acetonitrile.
-
Check pH: Measure pH; it will be acidic.
-
Treat: Adjust pH to 8–9 using dilute
(aq) or treat with 5% Piperidine/DMF for 10 minutes. -
Monitor: The ester (depsipeptide) will rearrange back to the amide (native peptide) rapidly.
-
Purify: Acidify with 0.1% TFA and inject onto HPLC.
Ticket #315: "Can I use unprotected Fmoc-Thr-OH to save money?"
Answer: Technically yes, but it requires strict adherence to "Minimal Protection" protocols . You cannot use standard HATU/DIEA cycles.
Protocol for Unprotected Threonine: When coupling onto a chain that ends with an unprotected Threonine, or coupling an unprotected Threonine onto the chain:
-
Use DIC/Oxyma: As detailed in Ticket #104, this minimizes ester formation.
-
Avoid DMAP: Never use DMAP (4-Dimethylaminopyridine) as a catalyst; it rapidly acylates hydroxyl groups.
-
Post-Coupling Wash: If you suspect O-acylation occurred, perform a short treatment with 20% piperidine (which you do for Fmoc removal anyway). The piperidine often hydrolyzes the unstable side-chain ester or promotes the
shift if the amine is free [4, 8].
📊 Module 3: Comparative Data & Decision Matrix
When planning your synthesis, use this matrix to select the correct reagents based on your Threonine derivative.
| Threonine Derivative | Risk Level | Recommended Coupling System | Critical Note |
| Fmoc-Thr(tBu)-OH | Low | HATU/Collidine or DIC/Oxyma | Standard SPPS. Keep base low to prevent racemization. |
| Fmoc-Thr(Trt)-OH | Low-Medium | DIC/Oxyma | Trityl is bulkier but very acid-sensitive. Avoid high temp. |
| Fmoc-Thr-OH (Unprotected) | High | DIC/Oxyma only | NO DIEA. Monitor for double addition (+AA mass). |
| Fmoc-Thr(HPO3)-OH (Phospho) | High | HATU/HOAt | Phosphate group can undergo |
Decision Tree for Side Reaction Management
Figure 2: Decision logic for minimizing O-acylation risks based on protecting group status and base selection.
📚 References
-
National Institutes of Health (NIH). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.[3] Int J Pept Protein Res. 1979 Jan;13(1):22-7.[3]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
Bibliomed. Side reactions in peptide synthesis: An overview.
-
Arkivoc. Ligations of O-acyl threonine units to give native peptides via 5-, 8-, 9- and 10-membered cyclic transition states.[4]
-
University of California, Irvine (Nowick Lab). Standard practices for Fmoc-based solid-phase peptide synthesis.
-
Royal Society of Chemistry (RSC). Dissecting the role of protein phosphorylation: a chemical biology toolbox.[2][5]
-
BenchChem. Preventing side reactions during Fmoc-N-Me-Glu(OtBu)-OH incorporation. (See section on Base Selection).
-
PNAS. Protein chemical synthesis by serine and threonine ligation.
Sources
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Incomplete cleavage of tert-butyl protecting groups with TFA
As a Senior Application Scientist, I've frequently guided researchers through the nuances of solid-phase peptide synthesis (SPPS) and solution-phase organic chemistry. A recurring and often frustrating challenge is the incomplete cleavage of tert-butyl (t-Bu) based protecting groups—such as Boc on amines or t-Bu esters and ethers—using trifluoroacetic acid (TFA).
This guide is structured to serve as a comprehensive technical support center. We will begin with a rapid troubleshooting guide for those in the midst of an experiment, followed by in-depth FAQs to explain the underlying chemistry. Detailed protocols and visual guides are provided to ensure your next deprotection is a success.
Troubleshooting Guide: Incomplete t-Butyl Cleavage
This section is designed for quick reference when you encounter a problem. Find your issue in the question list and review the potential causes and recommended actions.
Q1: My LC-MS analysis shows a significant amount of starting material remaining, even after several hours. What should I do?
Incomplete cleavage is often a matter of kinetics or stoichiometry. The reaction may be too slow, or the acid may be insufficient.
| Potential Cause | Recommended Corrective Action |
| Insufficient Reaction Time | For sterically hindered t-butyl groups or complex peptides, cleavage can take longer than the standard 1-2 hours. Extend the reaction time to 4 hours or overnight, monitoring periodically by LC-MS[1]. |
| Insufficient Acid Strength/Concentration | The standard 95% TFA may be insufficient for particularly stubborn groups like Arg(Pbf). Increasing the TFA concentration or, in extreme cases, switching to a stronger acid system may be necessary[2]. However, for many substrates, a 1:1 mixture of TFA:DCM is effective. |
| Low Reaction Temperature | Most cleavages are run at room temperature (20-25 °C). If the reaction is sluggish, gently warming the mixture to 40 °C can increase the rate, but be aware this may also accelerate side reactions[1][2]. |
| Poor Resin Swelling/Solvent Choice | The acid must be able to access all sites within the solid-phase resin. Ensure sufficient cleavage cocktail volume (approx. 10 mL per gram of resin) is used to fully swell the resin[2]. Dichloromethane (DCM) is a common co-solvent, but for some substrates, its choice can impact efficiency[1]. |
Q2: My reaction is complete, but my yield is low and I see several unexpected peaks in the mass spectrum. What are these side products?
The primary culprit for side products is the highly reactive tert-butyl cation (t-Bu⁺) generated during cleavage[3]. If not captured, this electrophile will attack any available nucleophile, leading to unwanted adducts.
| Potential Cause | Recommended Corrective Action |
| Alkylation of Sensitive Residues | The t-Bu⁺ cation can alkylate electron-rich amino acids. Tryptophan (Trp) is particularly susceptible, leading to +56 Da adducts. Methionine (Met) and Cysteine (Cys) can also be modified[2][4][5]. |
| Insufficient or Incorrect Scavengers | The "cleavage cocktail" must contain scavengers to quench the t-Bu⁺ cation. A standard cocktail like TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) is a good starting point[2]. For peptides rich in Trp, Met, or Cys, more robust cocktails containing thiol scavengers are required[6][7]. |
| Oxidation | Sensitive residues like Met and Trp can oxidize during cleavage and workup[5][8]. Blanketing the reaction with an inert gas (Nitrogen or Argon) and using fresh, high-quality reagents can minimize this[9]. |
Below is a logical workflow to diagnose and resolve these common issues.
Caption: Troubleshooting workflow for TFA-mediated deprotection.
In-Depth FAQs for t-Butyl Deprotection
Q3: What is the chemical mechanism of TFA-mediated cleavage of t-butyl groups?
The cleavage is an acid-catalyzed process that proceeds via an E1 or SN1-like mechanism. It involves four key steps[3]:
-
Protonation: The strong acid (TFA) protonates the oxygen atom of the tert-butyl ester or the Boc-carbamate.
-
Carbocation Formation: The C-O bond cleaves, leading to the formation of a relatively stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid or an unstable carbamic acid.
-
Decarboxylation (for Boc groups): The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas and the free amine.
-
Amine Salt Formation: The newly freed amine is immediately protonated by the excess TFA in the mixture, forming a TFA salt[3].
Caption: Mechanism of TFA-mediated Boc deprotection.
The critical takeaway is the generation of the t-Bu⁺ cation. This species is a potent electrophile and the source of most side reactions observed during deprotection[10][11].
Q4: What is a "scavenger" and why is it essential?
A scavenger is a nucleophilic reagent added to the TFA cleavage mixture to "trap" or "quench" the reactive carbocations (like t-Bu⁺) generated from the protecting groups[10][12]. Without scavengers, these cations can re-attach to sensitive amino acid side chains, a common cause of failed syntheses[2][13].
How common scavengers work:
-
Water (H₂O): Acts as a nucleophile, reacting with the t-Bu⁺ cation to form tert-butanol. It is crucial for complete deprotection of arginine residues protected with Pbf or Pmc groups[2][14].
-
Triisopropylsilane (TIS): A very effective scavenger that acts as a hydride donor, reducing the t-Bu⁺ cation to the inert gas isobutane[2].
-
Thioanisole & 1,2-Ethanedithiol (EDT): These sulfur-containing scavengers are particularly important for protecting tryptophan, methionine, and cysteine residues from alkylation[1][7]. They are soft nucleophiles that readily react with the carbocations.
Caption: Role of scavengers in preventing side reactions.
Q5: How do I choose the right scavenger cocktail for my peptide/molecule?
The choice of cocktail is dictated entirely by the composition of your molecule, especially for peptides[2][15].
| Cleavage Cocktail | Composition (v/v) | Recommended Use |
| Standard (TFA/H₂O/TIS) | 95 : 2.5 : 2.5 | For peptides without sensitive residues like Cys, Met, or Trp. A good default choice[2]. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust, "classic" cocktail for complex peptides containing Trp, Cys, or Met to minimize a wide variety of side reactions[7][14]. |
| Reagent B | TFA/Phenol/H₂O/TIS (88 : 5 : 5 : 2) | A less odorous alternative to Reagent K, suitable for most peptides[14]. |
| Arg-Rich Cocktail | TFA/H₂O/Thioanisole/TIS (92.5 : 5 : 2.5 : 2.5) | The increased water content (5%) accelerates the removal of the Pbf/Pmc protecting groups from Arginine[2]. |
Key Protocols & Methodologies
Safety First: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety glasses.
Protocol 1: Standard TFA Cleavage (Solution Phase)
This protocol is suitable for small molecules with t-butyl ester or Boc protection where no other sensitive functional groups are present.
-
Dissolve the t-butyl protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA for a final 1:1 (v/v) mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed[1][16].
-
Once complete, carefully remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA[17].
Protocol 2: Cleavage from Solid-Phase Resin for Peptides
This protocol describes the global deprotection of a peptide synthesized on a solid support.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it[6].
-
Cocktail Preparation: Prepare the chosen cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail[6].
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate, which contains your cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitation: In a separate tube, add cold diethyl ether (approx. 10 times the volume of your TFA filtrate). Slowly add the TFA filtrate to the cold ether while vortexing. A white precipitate of the peptide should form[6].
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold diethyl ether to remove scavengers. Dry the final peptide pellet under vacuum[6].
Protocol 3: Monitoring the Reaction by HPLC/LC-MS
Real-time monitoring is crucial to determine the optimal reaction time and avoid degradation from prolonged acid exposure[16][18].
-
Time Points: At designated time points (e.g., t = 0, 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it at least 100-fold in a suitable solvent (e.g., 1:1 water/acetonitrile with 0.1% formic acid) to stop the reaction[16].
-
Analysis: Inject the diluted sample onto the LC-MS system.
-
Interpretation: Monitor the disappearance of the peak corresponding to your protected starting material and the appearance of the peak for your deprotected product. The identity of each peak should be confirmed by its mass-to-charge ratio (m/z)[18]. The reaction is complete when the starting material peak is no longer observed.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Gyros Protein Technologies. Retrieved February 24, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2023). Organic Process Research & Development. ACS Publications. Retrieved February 24, 2026, from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved February 24, 2026, from [Link]
-
Peptide Cleavage from Resin Protocol. (n.d.). CDN. Retrieved February 24, 2026, from [Link]
-
Cleavage Cocktail Selection. (n.d.). CDN. Retrieved February 24, 2026, from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (1994). ResearchGate. Retrieved February 24, 2026, from [Link]
- Method and compositions for removing acid-labile protecting groups. (2014). Google Patents.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved February 24, 2026, from [Link]
-
BOC Protection and Deprotection. (2021). J&K Scientific LLC. Retrieved February 24, 2026, from [Link]
-
Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide. Retrieved February 24, 2026, from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
- Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (1994). In Methods in Molecular Biology. Humana Press.
-
A mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. Retrieved February 24, 2026, from [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. ACS Publications. Retrieved February 24, 2026, from [Link]
-
Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule. (2015). Journal of Pharmaceutical Sciences. PubMed. Retrieved February 24, 2026, from [Link]
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2026). ResearchGate. Retrieved February 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. renyi.hu [renyi.hu]
- 12. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 13. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Storage of L-Threonine tert-butyl ester hydrochloride
Product: L-Threonine tert-butyl ester hydrochloride (H-Thr-OtBu[1][][3]·HCl) CAS: 69320-90-7 Support Tier: Level 3 (Senior Application Scientist)
Core Degradation Mechanism: The "Moisture-Acid" Loop
To improve shelf life, you must first understand why this compound degrades. H-Thr-OtBu·HCl is the hydrochloride salt of an acid-labile ester. While tert-butyl esters are generally bulky and resistant to nucleophilic attack (base hydrolysis), they are uniquely vulnerable to acid-catalyzed cleavage.
The Stability Paradox: The HCl salt form renders the amine stable and solid, but it also carries the "seed" of its own destruction: Protons (H+) .
-
Hygroscopicity: The ammonium salt (
) is hygroscopic. It actively pulls moisture from the atmosphere. -
Solvation: Once water enters the crystal lattice, it solvates the protons.
-
Autocatalysis: The dissolved protons catalyze the cleavage of the tert-butyl ester bond. Unlike methyl esters which hydrolyze to methanol, tert-butyl esters often cleave via a carbocation intermediate, releasing L-Threonine and tert-Butanol (or Isobutylene gas).
If your bottle smells like camphor or solvent (tert-butanol) upon opening, degradation has already occurred.
Visualization: The Degradation Pathway
The following diagram illustrates the cascade that occurs when storage protocols fail.
Figure 1: The autocatalytic degradation pathway triggered by moisture absorption in amino acid ester salts.
Storage & Handling Protocols (SOP)
This protocol is designed to break the "Moisture-Acid" loop described above.
A. Receipt & Initial Processing
Do not simply throw the bottle in the freezer. The bottle likely accumulated moisture condensation during transit.
-
Equilibration: Allow the shipping package to reach room temperature before opening. This prevents condensation from forming on the cold bottle surface.
-
Desiccation (Critical): Place the open vial in a vacuum desiccator over
or silica gel for 24 hours to remove any trapped headspace moisture. -
Aliquot Strategy: Divide the bulk material into single-use aliquots.
-
Why? Repeated freeze-thaw cycles introduce condensation every time the bottle is opened.
-
Container: Use amber glass vials with Teflon-lined caps. Avoid standard plastic Eppendorf tubes for long-term storage as they are slightly permeable to vapor.
-
B. Long-Term Storage Conditions[4][5]
| Parameter | Specification | Reason |
| Temperature | -20°C | Kinetic slowing of hydrolysis; prevents "oiling out" of degradation products. |
| Atmosphere | Argon or Nitrogen | Displaces humid air in the headspace. |
| Desiccant | Required | Secondary barrier. Store vials inside a jar containing desiccant packets. |
| Container | Glass (Amber) | Protects from light (minor risk) and ensures vapor impermeability. |
C. The "Self-Validating" Workflow
Follow this decision tree to ensure your material maintains integrity from receipt to experiment.
Figure 2: Standard Operating Procedure for receipt and storage to maximize shelf life.
Troubleshooting & FAQs
Q1: The powder has formed hard clumps (caking). Is it still usable?
-
Diagnosis: Caking confirms moisture ingress. The crystal lattice has partially dissolved and recrystallized.
-
Risk: Partial hydrolysis has likely occurred. The "clumps" may contain free L-Threonine (which is less soluble in organic solvents than the ester).
-
Action:
-
For sensitive applications (e.g., GMP synthesis):Discard.
-
For crude synthesis: Dissolve a small amount in dry Methanol. If it dissolves completely and clearly, the extent of degradation is likely <5%. If it leaves a cloudy residue (free Threonine), discard.
-
Q2: I smell a "sweet solvent" odor when I open the vial.
-
Diagnosis: This is tert-Butanol (or isobutylene). This is the "smoke" from the fire of hydrolysis.
-
Action: Run a TLC (Thin Layer Chromatography).[4]
-
System: n-Butanol:Acetic Acid:Water (4:1:1).
-
Observation: If you see a lower Rf spot (corresponding to free Threonine) alongside your main spot, the ester is degrading.
-
Q3: Can I store this in solution?
-
Answer: No.
-
Reason: In solution, the molecular mobility is high. Even in "anhydrous" solvents, trace water (ppm level) combined with the HCl salt's acidity will hydrolyze the ester within days at room temperature. If you must store it in solution, use anhydrous DMF or DMSO at -80°C, but solid storage is vastly superior.
Q4: Why does the color change from white to off-white/yellow?
-
Diagnosis: While pure amino acid esters are white, oxidation of trace impurities or minor racemization can cause yellowing.
-
Action: Check the Melting Point.
-
Standard: 131-143°C [1, 2].[][3]
-
Result: If the MP is depressed significantly (e.g., <125°C) or the range widens (>2°C range), purity is compromised.
-
Quality Control Specifications
To validate the shelf life, test against these parameters every 12 months.
| Test | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline powder | Visual inspection. |
| Solubility | Clear, colorless in Methanol (50mg/mL) | Turbidity indicates free amino acid (hydrolysis product). |
| Melting Point | 131°C – 143°C | Sharp melting range indicates high purity.[3] |
| Purity (TLC) | Single spot, Rf consistent with std | Ninhydrin stain. |
| Optical Rotation | (c=1, MeOH or DMF). Verifies L-isomer integrity. |
References
-
ChemicalBook. (2025). H-THR-OTBU HCL Properties and Safety Data. Retrieved from
-
BOC Sciences. (n.d.). L-Threonine tert-butyl ester hydrochloride Product Information. Retrieved from
-
BenchChem. (2025).[4] Technical Guide to t-Butyl Ester Protecting Group Chemistry. Retrieved from
-
Merck (MilliporeSigma). (2026). Safety Data Sheet: Amino Acid Esters. Retrieved from
-
Marcantoni, E., et al. (2001).[5] Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids. Journal of Organic Chemistry. (Contextual citation regarding acid sensitivity).
Sources
Technical Support Center: Handling Hygroscopic Amino Acid tert-Butyl Ester Salts
Current Status: Online Operator: Senior Application Scientist Ticket ID: H-tBu-001 Subject: Prevention of hydrolysis and handling of hygroscopic HCl salts
Introduction: The "Wet Salt" Paradox
Welcome to the technical support hub. If you are here, you likely encountered a common but critical issue in peptide synthesis: your free-flowing white powder (e.g., H-Glu(OtBu)-OtBu·HCl) has turned into a sticky gum or a solid block.
The Core Issue: Amino acid tert-butyl esters are generally stable to base but highly sensitive to acid. To render them shelf-stable, they are manufactured as Hydrochloride (HCl) salts. However, these salts are hygroscopic . When they absorb atmospheric moisture, the salt dissociates, creating a localized acidic microenvironment (
This guide provides the protocols to prevent this degradation and recover material where possible.
Module 1: The Mechanism of Failure
Understanding why the material degrades is the first step to preventing it. It is not just "getting wet"; it is a chemical reaction fueled by the salt counter-ion.
The Hydrolysis Loop
The following logic flow illustrates how a minor breach in storage leads to catastrophic purity loss.
Figure 1: The autocatalytic degradation cycle of acid-labile ester salts upon exposure to moisture.[1]
Module 2: Storage & Handling Protocols
Directive: Treat these salts as you would anhydrous reagents. The "Parafilm wrap" method is insufficient for long-term storage of tert-butyl ester salts.
Protocol A: The "Warm-Up" Rule (Critical)
The #1 cause of failure is opening a cold bottle in a warm room.
-
Retrieve: Remove the bottle from -20°C storage.
-
Isolate: Place the sealed bottle immediately into a desiccator containing active silica or
. -
Wait: Allow the bottle to reach room temperature (approx. 30–60 minutes).
-
Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic salt, initiating the hydrolysis loop described above [1].
-
-
Open: Only uncap once thermal equilibrium is reached.
Protocol B: The Double-Barrier Storage
For storage longer than 1 week, use the following hierarchy:
| Layer | Material | Function |
| Primary | Amber Glass Vial | UV protection; rigid barrier. |
| Seal | Parafilm® M | Prevents cap loosening (not a moisture barrier). |
| Secondary | Heat-Sealed Mylar or Ziploc | The actual moisture barrier. |
| Active Agent | Sachet of Silica Gel | Scavenges moisture trapped in the secondary layer. |
Module 3: Troubleshooting & Recovery
If your material has clumped, use this decision matrix to determine if it can be salvaged.
The "Go/No-Go" Decision Tree
Figure 2: Decision matrix for assessing the viability of hygroscopic reagents.
Protocol C: Drying "Clumped" Salts
If the material is caked but not liquefied, you must remove water and any trace acid vapors.
-
Prepare Desiccator: Place a dual-tray system in a vacuum desiccator.
-
Tray 1: Phosphorus Pentoxide (
) – Aggressive water scavenger. -
Tray 2: Potassium Hydroxide (KOH) pellets – Neutralizes HCl vapors released during drying [2].
-
-
Vacuum: Apply high vacuum (< 1 mbar) for 24–48 hours.
-
Verify: Check weight loss. If weight stabilizes and powder becomes friable, it is ready for analysis (H-NMR) to confirm ester integrity.
Module 4: Impact on Synthesis (Downstream Effects)
Using wet salts affects more than just purity; it destroys stoichiometry.
The Stoichiometry Trap
If your H-AA-OtBu·HCl has absorbed 5% water by weight:
-
Coupling Reagents: Reagents like EDC, DIC, or HATU will react with the water to form ureas, consuming the activator intended for the peptide bond [3].
-
Result: You will have unreacted carboxylic acid (deletion sequences) in your final peptide.
Correction Calculation: If you cannot dry the salt immediately, determine the water content (Karl Fischer titration) and adjust the molecular weight (MW) used in your calculations:
Note: This is a temporary patch. Drying the reagent is always superior.
Frequently Asked Questions (FAQ)
Q: Can I use a glovebox to weigh these salts? A: Yes, this is the gold standard. However, if a glovebox is unavailable, use Difference Weighing :
-
Tare the entire sealed bottle.
-
Remove an estimated amount quickly.[2]
-
Weigh the bottle again.[3]
-
The weight loss is your sample mass. This prevents the sample on the balance pan from absorbing water while you wait for the reading to stabilize [4].
Q: Why use HCl salts if they are problematic? Why not free base? A: Amino acid tert-butyl ester free bases are often oily liquids or unstable solids that are prone to diketopiperazine (DKP) formation or rapid hydrolysis. The HCl salt locks the amine, preventing these side reactions, but introduces the hygroscopicity trade-off [5].
Q: My salt turned into a liquid. Can I rotovap it back to a solid?
A: generally, No . If it has liquefied (deliquescence), the local concentration of HCl in that water is extremely high. The tert-butyl ester has likely already cleaved. Run a proton NMR; if the
References
-
Bachem. (2021). Handling and Storage Guidelines for Peptides and Amino Acid Derivatives. Bachem AG. Link
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocol for drying acid-sensitive salts over KOH).
- Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Methods in Molecular Biology.
-
TutorChase. (2024). How do you handle hygroscopic solutes in the lab?Link
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed stability mechanisms of tert-butyl esters).
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of H-Thr(tBu)-OtBu
Executive Summary
H-Thr(tBu)-OtBu is a critical orthogonally protected amino acid intermediate used in solid-phase peptide synthesis (SPPS) and the generation of complex peptidomimetics. Its dual tert-butyl protection (ether and ester) renders it highly hydrophobic, yet the free amine makes it susceptible to racemization and degradation if mishandled.
This guide provides a technical comparison of H-Thr(tBu)-OtBu against its common diastereomeric impurity (Allo-Threonine derivative ) and evaluates the performance of Solvent Systems (
Part 1: Structural Basis & Signal Assignment
To accurately analyze the spectrum, one must first deconstruct the magnetic environment of the protons. The molecule contains two bulky tert-butyl groups that dominate the spectrum, potentially obscuring the subtle scalar coupling required to confirm stereochemistry.
Molecular Visualization
The following diagram illustrates the proton environments and the critical stereochemical center (
Figure 1: Structural breakdown of H-Thr(tBu)-OtBu highlighting proton environments and the critical J-coupling interaction.
Part 2: Comparative Analysis
Comparison 1: Stereochemical Purity (L-Thr vs. L-Allo-Thr)
The most insidious impurity in threonine synthesis is the Allo-isomer (inversion at the
| Feature | Target: L-Thr(tBu)-OtBu (2S, 3R) | Impurity: L-Allo-Thr (2S, 3S) | Causality / Mechanism |
| Coupling Constant ( | Small (~2.0 - 4.5 Hz) | Large (~6.0 - 9.0 Hz) | The dihedral angle between H- |
| ~1.10 - 1.15 ppm | ~1.20 - 1.25 ppm | The spatial proximity of the methyl group to the carbonyl oxygen differs between isomers, causing a slight deshielding in the allo-isomer. | |
| Detection Strategy | Main doublet | Small "shadow" doublet | Look for a smaller doublet slightly downfield of the main methyl peak. |
Experimental Insight: If your
Comparison 2: Solvent Selection ( vs. )
The choice of solvent drastically alters the resolution of the amine and
| Parameter | Chloroform-d ( | DMSO- | Recommendation |
| Amine ( | Poor. Often broad or invisible due to rapid exchange with trace water. | Excellent. Sharp signals; often splits into distinct peaks if hydrogen bonding is present. | Use DMSO if quantifying amine content. |
| tBu Resolution | High. Excellent separation between Ester and Ether tBu singlets. | Moderate. The higher viscosity and polarity can sometimes cause slight overlap or broadening. | Use |
| Water Peak Interference | ~1.56 ppm (can overlap with tBu signals). | ~3.33 ppm (can overlap with | Dry |
Part 3: Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), this protocol includes self-validating checks.
Materials
-
Analyte: ~10 mg H-Thr(tBu)-OtBu.
-
Solvent: 0.6 mL
(99.8% D) with 0.03% TMS. Note: Ensure solvent is acid-free to prevent deprotection of the tBu ester. -
Tube: 5mm high-precision NMR tube.
Workflow
-
Sample Preparation:
-
Dissolve 10 mg of sample in 0.6 mL solvent.
-
Self-Validation: Shake vigorously. If solution is cloudy, filter through a small plug of glass wool (cloudiness indicates inorganic salts from synthesis workup).
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): 10 seconds .
-
Why? The tBu methyl protons have very long
relaxation times. A standard 1s delay will lead to under-integration of the tBu groups (appearing as <9H), falsely suggesting deprotection.
-
-
Scans (ns): 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phasing: Manual phasing is required for the tBu region to ensure the integrals are accurate.
-
Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the massive tBu peaks.
-
QC Decision Tree
Figure 2: Quality Control Decision Matrix for H-Thr(tBu)-OtBu.
Part 4: Data Summary (Reference Table)
Solvent:
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| Methyl | 1.12 | Doublet (d) | 3H | ~6.4 Hz | Side chain methyl | |
| Side Chain | tBu | 1.18 | Singlet (s) | 9H | - | Ether tBu |
| C-Term | tBu | 1.46 | Singlet (s) | 9H | - | Ester tBu |
| Methine | 3.25 | Doublet (d) | 1H | ~3.5 Hz | Alpha proton | |
| Methine | 3.95 | Multiplet (dq) | 1H | - | Beta proton | |
| NH2 | Amine | 1.5-2.0 | Broad | 2H | - | Free amine (variable) |
Note: Chemical shifts may vary by
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for amino acid chemical shifts and coupling constants).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for tBu ester vs ether shifts).
-
ChemicalBook. (2024). allo-DL-Threonine 1H NMR Spectrum Data. Link (Accessed Feb 28, 2026).
-
National Institutes of Health (NIH) - PubChem. (2026). L-Allothreonine Compound Summary. Link (Accessed Feb 28, 2026).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link (Standard for solvent impurity identification).
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of Threonine tert-Butyl Ester
Executive Summary & Comparison Logic
In peptide synthesis and drug development, Threonine tert-butyl ester (H-Thr-OtBu) is a critical building block, offering orthogonal protection to the C-terminus. However, its structural similarity to other esters (methyl, ethyl) and the lability of the tert-butyl group require precise analytical discrimination.
This guide provides a definitive technical comparison of the mass spectrometry (MS) behavior of H-Thr-OtBu against its primary alternatives: Threonine Methyl Ester (H-Thr-OMe) and Free Threonine (H-Thr-OH) .
The Core Differentiator: The fragmentation of H-Thr-OtBu is dominated by a specific McLafferty-type rearrangement leading to the neutral loss of isobutylene (56 Da). This pathway is energetically favorable and distinct from the alcohol losses seen in methyl/ethyl esters, serving as a diagnostic fingerprint for structural validation.
Mechanistic Deep Dive: The "Why" Behind the Spectra
To interpret the data correctly, one must understand the gas-phase ion chemistry governing the fragmentation.
The Isobutylene Elimination (Pathway A)
Unlike methyl esters, which typically lose the alkoxy group or methanol, tert-butyl esters possess
Side-Chain Dehydration (Pathway B)
Threonine contains a secondary hydroxyl group on the
Immonium Ion Formation (Pathway C)
High collision energies drive the formation of the immonium ion (
Comparative Analysis: H-Thr-OtBu vs. Alternatives
The following table summarizes the diagnostic transitions required to distinguish H-Thr-OtBu from its analogs.
Table 1: Diagnostic Ion Transitions (ESI+, Low Energy CID)
| Feature | H-Thr-OtBu (Target) | H-Thr-OMe (Alternative) | H-Thr-OH (Free Acid) |
| Monoisotopic Mass (MW) | 175.12 | 133.07 | 119.06 |
| Precursor Ion | m/z 176.1 | m/z 134.1 | m/z 120.1 |
| Primary Neutral Loss | -56 Da (Isobutylene) | -32 Da (Methanol) | -18 Da (Water) |
| Dominant Fragment 1 | m/z 120.1 (Acid form) | m/z 102.1 (Dehydrated) | m/z 102.1 (Dehydrated) |
| Dominant Fragment 2 | m/z 74.1 (Immonium) | m/z 74.1 (Immonium) | m/z 74.1 (Immonium) |
| Diagnostic Ratio | High abundance of m/z 120 at low CE | Absence of m/z 120; direct formation of m/z 102 | Parent is m/z 120 |
Analyst Note: If you observe m/z 120 in your H-Thr-OtBu spectrum, it confirms the presence of the threonine core. If you observe only m/z 102 and 74, you may have already lost the protecting group in-source (see Protocol section to prevent this).
Visualization of Fragmentation Pathways[1][2][3][4][5]
The following diagram illustrates the competing fragmentation pathways for H-Thr-OtBu. Note the central role of the m/z 120 intermediate.
Figure 1: ESI-MS/MS fragmentation pathways of protonated this compound. The transition 176 -> 120 is diagnostic.
Validated Experimental Protocol
To ensure reproducible fragmentation data and avoid "in-source" degradation (where the labile t-butyl group falls off before mass selection), follow this self-validating protocol.
Sample Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids solubility; water/formic acid ensures efficient protonation (
) without suppressing ionization.
-
-
Concentration: 1 µM - 10 µM.
-
Why: High concentrations lead to dimer formation (
at m/z 351), complicating spectra.
-
Instrument Parameters (Direct Infusion)
-
Flow Rate: 5-10 µL/min.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage (Critical): Start LOW (15-20 V).
-
Validation Step: If the spectrum of the parent scan shows m/z 120 > m/z 176, your cone voltage is too high. The tert-butyl group is fragmenting in the source. Lower the voltage until m/z 176 is the base peak.
-
Workflow Diagram
Figure 2: Operational workflow for validating H-Thr-OtBu integrity prior to fragmentation analysis.
References
-
McLafferty Rearrangement in Peptide Esters: Comparison of fragmentation patterns in tert-butyl esters vs. methyl esters. Source: Wichita State University - Theses and Dissertations
-
Fragmentation Mechanisms of Proton
-Amino Acids: Comprehensive study on the energetics of amino acid fragmentation, including threonine side-chain losses. Source: ResearchGate / International Journal of Mass Spectrometry -
NIST Chemistry WebBook, SRD 69: Standard electron ionization (EI) mass spectra for Threonine derivatives (Reference for immonium and side-chain ions). Source: National Institute of Standards and Technology (NIST)
-
Mass Spectrometry of Amino Acid Esters: Detailed analysis of neutral losses (56 Da vs 32 Da) in ester derivatives. Source: National Institutes of Health (NIH) / PubMed
Publish Comparison Guide: Purity Analysis of L-Threonine tert-butyl ester
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of L-Threonine tert-butyl ester (H-Thr(tBu)-OtBu or H-Thr-OtBu) , a critical intermediate in Solid-Phase Peptide Synthesis (SPPS).
Unlike standard amino acids, the tert-butyl ester moiety introduces specific stability challenges—namely, acid lability—that dictate the choice of mobile phase and column chemistry. This guide prioritizes a neutral pH Reversed-Phase (RP-HPLC) method to ensure on-column stability, while comparing it against alternative detection modes.
Executive Summary & Strategic Analysis
L-Threonine tert-butyl ester is a "double-edged" building block: it protects the carboxyl group during peptide coupling but is designed to be cleaved by acid (e.g., TFA). This creates a paradox for standard HPLC methods which often rely on acidic mobile phases (0.1% TFA).
-
The Challenge: Using standard 0.1% TFA (pH ~2.0) can induce partial hydrolysis of the tert-butyl ester during the analytical run or while samples sit in the autosampler, leading to false "impurity" peaks (i.e., L-Threonine).
-
The Solution: A Buffered Neutral pH Method is the "Gold Standard" for purity assessment, preserving the ester integrity while maintaining sharp peak shape on modern hybrid-silica columns.
Method Comparison Matrix
| Feature | Method A: Neutral RP-HPLC (Recommended) | Method B: Acidic RP-HPLC (Traditional) | Method C: GC-FID |
| Primary Utility | Purity & Assay (QC) | Rapid Screening | Volatile Impurity Profiling |
| Stationary Phase | Hybrid C18 (High pH stable) | Standard C18 | 5% Phenyl Polysiloxane |
| Mobile Phase | 10mM Ammonium Acetate (pH 6.8) / ACN | 0.1% TFA / ACN | Helium Carrier Gas |
| Detection | UV @ 210 nm (or CAD) | UV @ 210 nm | FID |
| Sample Stability | High (Ester intact) | Moderate/Low (Risk of hydrolysis) | High (Thermal stability required) |
| Sensitivity | Moderate (µg level) | Moderate | High for solvents |
Detailed Protocols
Method A: The "Hero" Protocol (Neutral pH RP-HPLC)
Best for: Final product purity assignment and stability studies.
This method uses a volatile, near-neutral buffer to prevent acid-catalyzed de-esterification.
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm). Note: These columns resist dissolution at neutral pH.
-
Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 6.8 with dilute acetic acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Temperature: 25°C (Strict control; higher temps accelerate hydrolysis).
-
Detection: UV at 210 nm .[2] (The ester carbonyl absorbs here; the compound lacks aromatic chromophores).
-
Injection Volume: 10 µL.
2. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Elute salts) |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Hold |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
3. Sample Preparation:
-
Diluent: Mobile Phase A : Acetonitrile (90:10). Avoid using pure water to prevent micelle formation, but keep organic low to ensure focusing at the column head.
-
Concentration: 1.0 mg/mL.
-
System Suitability: Inject a blank to confirm no ghost peaks from the acetate buffer.
Expert Insight: Ammonium acetate is preferred over phosphate buffer if you plan to use Mass Spectrometry (LC-MS) later, as it is volatile. For UV-only work, 10 mM Phosphate Buffer (pH 7.0) is also acceptable and offers lower UV background at 210 nm.
Method B: Alternative High-Sensitivity (Derivatization)
Best for: Trace impurity analysis (e.g., free L-Threonine < 0.1%).
Since L-Threonine tert-butyl ester has weak UV absorbance, derivatization with OPA (o-Phthalaldehyde) targets the primary amine, creating a highly fluorescent indole derivative.
-
Reagent: OPA/3-Mercaptopropionic acid.
-
Mechanism: Reacts only with primary amines (The ester is untouched).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Advantage: Increases sensitivity by 100-fold; eliminates interference from non-amine impurities.
Visualization of Analytical Logic
The following diagram illustrates the decision process for selecting the correct method and the workflow for the Recommended Method A.
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity and stability requirements.
Critical Experimental Considerations (E-E-A-T)
The "TFA Trap"
Many standard peptide protocols use 0.1% Trifluoroacetic Acid (TFA) .[2][4] While L-Threonine tert-butyl ester is relatively robust, the tert-butyl group is acid-labile.
-
Risk: In an acidic mobile phase (pH ~2), a small percentage of the ester may hydrolyze to L-Threonine (the free acid) during the run. This appears as a fronting shoulder or a split peak, leading to a failed purity specification.
-
Validation: If you must use TFA (e.g., to match an existing method), perform a solution stability test : Inject the sample immediately after prep, then reinject every hour for 12 hours. If the "impurity" peak grows, the method is invalid [1].
Detection Limits (LOD/LOQ)
-
Direct UV (210 nm): The carbonyl group provides sufficient signal for assay purposes (LOD ~ 1-5 µg/mL).
-
Refractive Index (RI): Can be used for isocratic runs but is sensitive to temperature and incompatible with gradients.
-
CAD (Charged Aerosol Detection): An excellent alternative if UV background from buffers is too high. It is "universal" and does not rely on chromophores [2].
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to Cbz-O-tert-butyl-L-threonine tert-butyl ester and its Application in Peptide Synthesis. Retrieved from
-
Sielc Technologies. (2020). HPLC Method for Analysis of L-Threonine and Amino Acids on Newcrom AH. Retrieved from
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC: Eclipse AAA Protocol. Retrieved from
-
Sigma-Aldrich. (2023). L-Threonine tert-butyl ester Product Specification and Analysis. Retrieved from
-
Separation Science. (2023). Dirty TFA: Stability of Mobile Phases and Analytes. Retrieved from
Sources
Infrared (IR) spectroscopy peaks for tert-butyl ester functional groups
Analytical Comparison Guide: Infrared (IR) Spectral Signatures of Tert-Butyl Esters vs. Standard Esters
In drug development and complex peptide synthesis, the tert-butyl group is ubiquitous as a robust protecting group for carboxylic acids. However, confirming its successful conjugation or subsequent deprotection requires precise analytical techniques. From an application scientist's perspective, relying solely on the carbonyl (C=O) stretch to identify a tert-butyl ester is a common analytical pitfall.
This guide objectively compares the Fourier Transform Infrared (FTIR) spectral signatures of tert-butyl esters against standard alkyl esters (methyl and ethyl), detailing the mechanistic causality behind their peak shifts and providing a self-validating experimental protocol for accurate functional group identification.
Comparative Spectral Analysis
While all esters share common vibrational modes, the unique steric and electronic environment of the tert-butyl moiety alters the force constants of adjacent bonds, resulting in highly diagnostic spectral shifts.
Quantitative Peak Comparison
The following table summarizes the key differentiating IR peaks between common ester functional groups.
| Functional Group | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-H Bending (Umbrella Mode) (cm⁻¹) |
| Methyl Ester | 1740 – 1750 | 1150 – 1200 | ~1375 (Singlet) |
| Ethyl Ester | 1735 – 1745 | 1150 – 1200 | ~1375 (Singlet) |
| Tert-Butyl Ester | 1725 – 1735 | 1100 – 1250 | 1365 & 1390 (Diagnostic Doublet) |
Mechanistic Causality of Peak Shifts
To accurately interpret these spectra, one must understand the physical chemistry driving these vibrational changes.
The Carbonyl (C=O) Shift: In standard methyl esters, the C=O stretching frequency typically manifests between 1740 and 1750 cm⁻¹. However, substituting a primary methyl group with a bulky tert-butyl moiety introduces significant steric hindrance and a strong +I (inductive) electron-donating effect. This increased electron density delocalizes into the ester's pi-system, subtly reducing the double-bond character of the carbonyl group. Consequently, the force constant of the C=O bond decreases, shifting the absorption to a lower frequency, typically observed near 1734 cm⁻¹[1].
The Diagnostic C-H Bending Split (The Umbrella Mode):
The most definitive spectral signature of a tert-butyl group is the splitting of the symmetric C-H bending vibration. A standard terminal methyl group exhibits a single symmetric deformation band near 1375 cm⁻¹. In a tert-butyl group (
Self-Validating FTIR-ATR Protocol for Ester Validation
To ensure trustworthy data, experimental workflows must be designed as self-validating systems. The following Attenuated Total Reflectance (ATR) FTIR protocol includes internal logic checks to prevent false positives caused by incomplete reactions or degraded protecting groups.
Step 1: System Readiness & Background Characterization
-
Action: Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely.
-
Causality: Residual solvents will mask the critical 1365-1390 cm⁻¹ fingerprint region.
-
Validation: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. The baseline must be flat across the 1000-1800 cm⁻¹ range before proceeding.
Step 2: Sample Application & Optical Contact
-
Action: For solid tert-butyl ester derivatives, apply 1-2 mg directly to the crystal and engage the pressure anvil until the instrument registers optimal contact. For liquids, deposit a single drop.
-
Causality: The evanescent wave in ATR spectroscopy only penetrates a few micrometers into the sample. Poor contact leads to artificially weak signals, particularly for the higher-frequency C=O stretch.
Step 3: Spectral Acquisition & Processing
-
Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply baseline correction and atmospheric compensation to remove ambient CO₂ and water vapor artifacts.
Step 4: Orthogonal Self-Validation Check
-
Action: Interrogate the spectrum for the 1365/1390 cm⁻¹ doublet.
-
Validation Logic: If the C=O peak is present (~1730 cm⁻¹) but the 1365/1390 cm⁻¹ doublet is absent, the tert-butyl protecting group has likely been cleaved (e.g., via acid-catalyzed hydrolysis). To orthogonally validate this failure mode, check the 2500-3300 cm⁻¹ region. The appearance of a broad, sweeping O-H stretch confirms the ester has degraded into a carboxylic acid.
Diagnostic Decision Workflow
The following logic tree illustrates the systematic identification of a tert-butyl ester from an unknown IR spectrum.
Diagnostic workflow for identifying tert-butyl ester functional groups via IR spectroscopy.
References
-
Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. MDPI.[Link]
-
Interpretation of Infrared Spectra, A Practical Approach. ResearchGate.[Link]
-
EXCLI Journal 2011;10:101-109 – ISSN 1611-2156. EXCLI.[Link]
Sources
Strategic Guide: Cost-Benefit Analysis of H-Thr(tBu)-OtBu in Large-Scale Peptide Synthesis
[1]
Executive Summary
The Bottom Line: In large-scale peptide synthesis (multi-kilogram to ton scale), the raw material cost of H-Thr(tBu)-OtBu (CAS: 5854-78-4) is significantly higher than methyl (OMe) or benzyl (OBn) ester alternatives.[1] However, for solution-phase and convergent strategies, this upfront cost is frequently offset by the elimination of a critical bottleneck: C-terminal deprotection .
Using H-Thr(tBu)-OtBu enables a "Global Deprotection" strategy , where the C-terminal ester and all side-chain protecting groups are removed simultaneously in a single acidic step.[1] This avoids the high-risk saponification required for methyl esters (which causes racemization in threonine) and the hazardous hydrogenolysis required for benzyl esters.
Recommendation: Adopt H-Thr(tBu)-OtBu for:
Technical Context: The Threonine Challenge
Threonine is a
- -Elimination: Under strong basic conditions (required for Fmoc removal or ester saponification), the hydroxyl group can undergo elimination, forming dehydroamino acids.
-
Alloc-Threonine Formation (Epimerization): Saponification of C-terminal Threonine methyl esters (H-Thr-OMe) often leads to epimerization at the
-carbon, converting L-Threonine to L-Allo-Threonine.[1] Separating these diastereomers requires expensive HPLC purification, killing process economics. -
O-Acylation: If the side chain is unprotected, the hydroxyl group acts as a nucleophile, leading to branched peptides.
The Solution: H-Thr(tBu)-OtBu provides orthogonal protection .[1][2]
Comparative Analysis: The Three Routes
Route A: The "Economy" Route (Methyl Ester)
-
Starting Material: H-Thr(tBu)-OMe (Low Cost).[1]
-
Workflow: Coupling
Chain Elongation Saponification (LiOH) Acidification Global Deprotection.[1] -
Critical Flaw: The saponification step exposes the C-terminal Threonine to base. Even mild conditions (LiOH, 0°C) carry a 2–5% risk of racemization.
-
Hidden Cost: Yield loss due to allo-Thr formation; extra purification steps.[1]
Route B: The "Legacy" Route (Benzyl Ester)
-
Starting Material: H-Thr(tBu)-OBn.
-
Workflow: Coupling
Chain Elongation Hydrogenolysis (H₂/Pd-C) Global Deprotection.[1] -
Critical Flaw: Hydrogenolysis is hazardous at scale (flammable H₂ gas, pyrophoric catalysts).[1] It is strictly incompatible with Cys/Met residues (sulfur poisons Pd catalysts).[1]
Route C: The "Streamlined" Route (H-Thr(tBu)-OtBu)[1]
Visualizing the Workflow Logic
The following diagram illustrates the decision logic and process flow differences between the Methyl Ester route and the tBu Ester route.
Caption: Comparison of process flows. Route B (Green) eliminates the high-risk saponification unit operation found in Route A (Red).[1]
Cost-Benefit Data Analysis
The following table models the theoretical cost efficiency for a 1kg batch of a 5-mer peptide fragment.
| Metric | Route A: Methyl Ester (OMe) | Route C: t-Butyl Ester (OtBu) | Analysis |
| Raw Material Cost | Low ($) | High ( | OtBu building block is ~3-4x more expensive.[1] |
| Unit Operations | 5 (Coupling, Wash, Saponification, Acidification, TFA) | 3 (Coupling, Wash, TFA) | OtBu saves 2 distinct processing steps. |
| Racemization Risk | High (2-5%) | Negligible (<0.1%) | Saponification is the primary source of allo-Thr.[1] |
| Cycle Time | 48 Hours | 32 Hours | 33% reduction in plant occupancy time.[1] |
| Solvent Waste | High (Requires extraction after saponification) | Low (Direct precipitation) | Lower Process Mass Intensity (PMI).[1] |
| Overall Yield | ~75% (losses due to workup/purity) | ~90% | Higher yield offsets material cost. |
The Verdict: If the cost of the H-Thr(tBu)-OtBu building block is less than 15% of the total manufacturing cost, the yield increase and time savings in Route C make it the economically superior choice.
Experimental Protocols
Protocol 1: Solution Phase Coupling with H-Thr(tBu)-OtBu
This protocol ensures efficient coupling while maintaining the integrity of the bulky tBu ester.[1]
Reagents:
-
Carboxylic Acid Component (e.g., Fmoc-AA-OH or Fragment-OH)[1]
-
H-Thr(tBu)-OtBu (1.0 equiv)[1]
-
EDC.HCl (1.1 equiv) / HOBt (1.1 equiv) OR HATU (1.0 equiv)[1]
-
DIPEA (2.0 - 3.0 equiv)[1]
-
Solvent: DMF or DCM/DMF mixture.[1]
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid component in DMF (approx. 5-10 mL/g). Add coupling agents (EDC/HOBt or HATU) at 0°C. Stir for 5-10 minutes.
-
Base Addition: Add DIPEA dropwise while maintaining temperature at 0°C to prevent initial exotherm.
-
Reaction: Allow to warm to room temperature. Monitor by HPLC (checking for disappearance of H-Thr(tBu)-OtBu).
-
Note: The bulky tBu ester may slow down coupling slightly compared to methyl esters; allow 2-4 hours.[1]
-
-
Workup: Dilute with Ethyl Acetate. Wash with 5% NaHCO₃, 1M KHSO₄ (or citric acid), and Brine. Dry over Na₂SO₄.[1]
Protocol 2: Global Deprotection (The "One-Pot" Advantage)
This step removes the C-terminal OtBu, the Side-chain tBu, and any Boc/Trt groups simultaneously.
Cocktail Formulation (Standard Reagent K variant):
-
TFA (Trifluoroacetic Acid): 90%[1]
-
TIS (Triisopropylsilane): 5% (Scavenger for tBu cations)[1]
-
H₂O: 5% (Scavenger for tBu cations)[1]
-
Add DTT (2.5%) if Cysteine is present.[1]
Step-by-Step:
-
Preparation: Dissolve the fully protected peptide fragment in the TFA cocktail (10 mL per gram of peptide).
-
Reaction: Stir at room temperature for 2–3 hours.
-
Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether or MTBE (10x volume).
-
Isolation: Centrifuge or filter the white precipitate. Wash 2x with cold ether to remove scavengers.[1]
-
Result: Crude peptide with free C-terminal acid and free side chains, ready for purification.
References
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009. Link[1]
- Foundational review on orthogonality and acid-labile protection.
-
BenchChem. "The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis." 2025.[1][7][8][9] Link[1]
- Source for specific stability d
-
Cantel, S., et al. "Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support."[10] Journal of Peptide Science, 2004.[10] Link
-
ChemicalBook. "H-Thr(tBu)-OtBu Properties and Synthesis." 2025.[1][7][8][9] Link
- Physical properties and synthesis routes for CAS 5854-78-4.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
